Givinostat impurity 5-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
182.21 g/mol |
IUPAC-Name |
4-acetamido-2,3,5,6-tetradeuteriobenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i2D,3D,4D,5D |
InChI-Schlüssel |
XVVYSVVBPMJRAB-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])NC(=O)C)[2H] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Givinostat Impurity 5-d4: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Synthesis, Characterization, and Application of a Key Internal Standard
Introduction
Givinostat is a histone deacetylase (HDAC) inhibitor investigated for its therapeutic potential in various conditions, including Duchenne muscular dystrophy.[1][2] In the rigorous process of drug development and clinical analysis, the precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount. This necessitates the use of high-purity internal standards in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Givinostat Impurity 5-d4, a deuterium-labeled analog of Givinostat Impurity 5, serves this critical role.[3]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the impurity's chemical identity, its relationship to the parent drug, potential synthetic routes, and its application as an internal standard in pharmacokinetic studies.
Core Concepts
Givinostat Impurity 5 and its Deuterated Analog
Givinostat Impurity 5 is identified as 4-acetamidobenzamide (B3061160). Its deuterated form, this compound, is specifically 4-acetamidobenzamide-2,3,5,6-d4, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. This isotopic labeling renders it an ideal internal standard for the quantification of Givinostat and its related compounds.[3]
The exact origin of Givinostat Impurity 5 in relation to the Givinostat API is not definitively established in publicly available literature. It may arise as a synthetic impurity from starting materials or intermediates, a degradation product, or a minor metabolite. While extensive metabolism of Givinostat has been reported, 4-acetamidobenzamide is not listed among the four major characterized metabolites.[1][4]
The Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly LC-MS/MS, deuterated internal standards are considered the gold standard.[5][6] They are chemically identical to the analyte of interest and thus exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. However, their increased mass allows them to be distinguished from the non-labeled analyte by the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical workflow, it can accurately correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the target analyte.[5][6]
Data Presentation
The fundamental properties of Givinostat Impurity 5 and its deuterated analog are summarized below.
| Property | Givinostat Impurity 5 (4-acetamidobenzamide) | This compound (4-acetamidobenzamide-2,3,5,6-d4) |
| IUPAC Name | 4-acetamidobenzamide | 4-acetamidobenzamide-2,3,5,6-d4 |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₆D₄N₂O₂ |
| Molecular Weight | 178.19 g/mol | 182.22 g/mol |
| Appearance | Not specified in available literature | White to Off-White Solid |
| Primary Application | Reference standard | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[3] |
Note: Specific analytical data such as NMR chemical shifts and mass spectra for this compound are not publicly available and would typically be provided on the Certificate of Analysis from a supplier.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its specific use in a validated bioanalytical method for Givinostat are not publicly available. However, based on established chemical principles, the following sections outline plausible methodologies.
Synthesis of this compound
The synthesis of 4-acetamidobenzamide-d4 would likely involve the deuteration of a suitable precursor. A potential method is the acid-catalyzed hydrogen-deuterium exchange of an aromatic amide.[7]
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic route to this compound.
Methodology:
-
Deuteration of Starting Material: 4-aminobenzamide could be subjected to hydrogen-deuterium exchange using a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), which acts as both the solvent and the deuterium source.[7] The reaction mixture would be heated under reflux to facilitate the exchange of the aromatic protons.
-
Work-up and Isolation: After the reaction, the acid would be neutralized, and the deuterated intermediate, 4-aminobenzamide-2,3,5,6-d4, would be extracted and purified.
-
Acetylation: The deuterated amine would then be acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product, 4-acetamidobenzamide-2,3,5,6-d4.
-
Purification and Characterization: The final compound would be purified using techniques such as recrystallization or column chromatography. Characterization would be performed using NMR and mass spectrometry to confirm the structure and determine the isotopic purity.
Use as an Internal Standard in a Bioanalytical Method
The following protocol outlines the general steps for using this compound as an internal standard for the quantification of Givinostat in a biological matrix like plasma.
Bioanalytical Workflow:
Caption: General workflow for quantifying Givinostat using a deuterated internal standard.
Methodology:
-
Sample Preparation: A known volume of the biological sample (e.g., plasma) is aliquoted. A precise volume of a working solution of this compound of known concentration is added.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample to remove proteins that can interfere with the analysis.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and the internal standard is transferred to a clean vial for analysis.
-
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. The liquid chromatography system separates the analyte and internal standard from other matrix components. The tandem mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge (m/z) transitions. A validated UPLC-MS/MS method for Givinostat in rat plasma has been published, which could be adapted.[8]
-
Data Analysis: The peak area ratio of Givinostat to this compound is calculated. This ratio is then used to determine the concentration of Givinostat in the original sample by comparing it to a calibration curve prepared with known concentrations of Givinostat and a constant concentration of the internal standard.
Givinostat's Mechanism of Action: Signaling Pathway
Givinostat functions by inhibiting histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Givinostat leads to an increase in the acetylation of histones and other proteins, which in turn alters chromatin structure and modulates the transcription of various genes. This has anti-inflammatory, anti-angiogenic, and anti-neoplastic effects.
Simplified Givinostat Signaling Pathway:
Caption: Givinostat's inhibition of HDACs leads to therapeutic effects.
Conclusion
This compound is a vital tool for the accurate and precise quantification of Givinostat in bioanalytical studies. Its use as a stable isotope-labeled internal standard is in line with regulatory expectations for robust method validation. While specific, detailed public data on its synthesis and analytical characterization are limited, this guide provides a foundational understanding of its properties, importance, and application based on established scientific principles. For drug development professionals, the use of such high-quality internal standards is indispensable for generating reliable pharmacokinetic and clinical data, ultimately ensuring the safety and efficacy of new therapeutic agents.
References
- 1. Givinostat | C24H27N3O4 | CID 9804992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Givinostat impurity 5-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a histone deacetylase (HDAC) inhibitor investigated for its therapeutic potential in various conditions, including Duchenne muscular dystrophy. As with any pharmaceutical compound, the characterization of its impurities is a critical aspect of drug development and quality control. This technical guide provides a comprehensive overview of the physical and chemical properties of Givinostat impurity 5-d4, a deuterium-labeled analog of a known Givinostat impurity.
This compound, chemically known as 4-acetamidobenzamide-2,3,5,6-d4, is primarily utilized as an internal standard in analytical and pharmacokinetic studies involving Givinostat. Its deuteration provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry. This guide details its known properties, analytical methodologies, and the relevant biological context of its parent compound, Givinostat.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be closely estimated from its non-deuterated form, 4-acetamidobenzamide, and structurally similar compounds.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Acetamidobenzamide (Non-deuterated) | 4-Acetamidophenol (Analog) | 4-Acetamidobenzenesulfonamide (Analog) |
| Molecular Formula | C₉H₆D₄N₂O₂[1] | C₉H₁₀N₂O₂ | C₈H₉NO₂ | C₈H₁₀N₂O₃S[2] |
| Molecular Weight | 182.22 g/mol [1] | 178.19 g/mol | 151.16 g/mol | 214.24 g/mol [2] |
| Appearance | White to Off-White Solid | Not specified | Colorless crystals | White to Off-White Solid[2] |
| Melting Point | Not specified | Not specified | 169-171 °C | 214-217 °C[2] |
| Boiling Point | Not specified | Not specified | Decomposes | 418.91 °C (estimated)[2] |
| Solubility | Not specified | Soluble in water, methanol, ethanol, isopropanol, acetonitrile (B52724), acetone, ethyl acetate, butyl acetate, and methyl acetate.[3] | Soluble in water, ethanol, DMF, DMSO | Slightly soluble in DMSO and Methanol.[2] |
| pKa | Not specified | Estimated based on analogs | ~9.5 (phenolic hydroxyl) | 9.88 (sulfonamide)[2] |
Experimental Protocols
Synthesis of Deuterated Amides (General Approach)
The synthesis of deuterated amides, such as this compound, typically involves the use of deuterated starting materials or reagents. A general strategy for the synthesis of a deuterated aromatic amide may involve the following steps:
-
Deuteration of the Aromatic Ring: Aniline (B41778) or a derivative can be subjected to hydrogen-deuterium exchange reactions. This can be achieved using deuterated acids (e.g., D₂SO₄) or through metal-catalyzed exchange reactions with a deuterium (B1214612) source like D₂O.[][5]
-
Acetylation: The deuterated aniline is then acetylated using acetic anhydride (B1165640) or acetyl chloride to introduce the acetamido group.
-
Carboxylation/Amidation: The para-position of the deuterated acetanilide (B955) is functionalized to introduce a carboxylic acid or its derivative, which is then converted to the primary amide.
Analytical Method: LC-MS/MS for Quantification
Given its use as an internal standard, a robust analytical method for the detection and quantification of this compound is essential. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that developed for the closely related compound 4-acetamidobenzoic acid, would be highly suitable.[6][7][8]
Sample Preparation:
-
Protein Precipitation: To a plasma sample containing the analyte and the internal standard (this compound), add a protein precipitating agent like acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Parameters (Hypothetical for this compound):
-
LC Column: A C18 reverse-phase column is appropriate for separating this type of small molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode is likely to be effective.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Biological Context: Givinostat's Mechanism of Action
While this compound is primarily used as an analytical tool and is not expected to have significant biological activity, understanding the mechanism of the parent drug, Givinostat, is crucial for contextualizing its importance in drug development. Givinostat is a broad-spectrum inhibitor of Class I and Class II histone deacetylases (HDACs).
HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, which results in a more relaxed chromatin state and allows for the transcription of genes that can, for example, reduce inflammation and promote muscle regeneration.
Safety and Toxicology
There is no specific safety and toxicology data available for this compound in the public domain. As a deuterated analog of a potential metabolite or degradation product of Givinostat, its toxicological profile is not expected to be significantly different from the non-deuterated form at the low concentrations encountered during its use as an internal standard. However, as a matter of standard laboratory practice, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.[9][10]
Conclusion
This compound is a valuable tool for the analytical characterization and pharmacokinetic studies of Givinostat. While specific physical and chemical data for this deuterated compound are limited, a comprehensive understanding can be derived from its non-deuterated counterpart and other structurally related molecules. The methodologies for its synthesis and analysis are well-established within the field of medicinal chemistry and drug metabolism. A thorough understanding of the properties and analytical behavior of such impurities is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 121-61-9 CAS MSDS (4-Acetamidobenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. chemicalbook.com [chemicalbook.com]
Givinostat Impurity 5-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Givinostat Impurity 5-d4, a deuterated analog of a known Givinostat impurity. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and logical diagrams to support its application in analytical and pharmacokinetic studies.
Introduction
Givinostat is a histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in various conditions.[1][2] As with any pharmaceutical compound, the identification and quantification of impurities are critical for ensuring safety and efficacy. Givinostat Impurity 5 is a known related substance, and its deuterated form, this compound, serves as an invaluable tool for analytical method development and validation.[3] Specifically, it is utilized as an internal standard in sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of Givinostat in biological matrices.[3]
Data Presentation
The following table summarizes the key quantitative and qualitative data for this compound and its non-deuterated counterpart, Givinostat Impurity 5.
| Property | This compound | Givinostat Impurity 5 |
| CAS Number | Not Available[3][4] | 58202-83-8[4][5] |
| IUPAC Name | 4-acetamidobenzamide-2,3,5,6-d4[3] | 4-acetamidobenzamide[5] |
| Molecular Formula | C₉H₆D₄N₂O₂[6] | C₉H₁₀N₂O₂ |
| Molecular Weight | 182.22 g/mol [6] | 178.19 g/mol |
| Physical Form | White to Off-White Solid[6] | Not specified |
| Primary Application | Internal standard for analytical and pharmacokinetic research[3] | Reference standard for Givinostat[3] |
Experimental Protocols
While a specific, detailed protocol for the use of this compound is not publicly available, a representative UPLC-MS/MS method for the quantification of Givinostat in rat plasma has been published.[1][2][7] This protocol can be adapted for the use of this compound as an internal standard.
Representative Bioanalytical Method for Givinostat Quantification
Objective: To quantify the concentration of Givinostat in a biological matrix (e.g., rat plasma) using UPLC-MS/MS with a deuterated internal standard.
1. Materials and Reagents:
-
Givinostat analytical standard
-
This compound (as internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Givinostat and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.[7]
-
Working Solutions: Prepare working solutions of Givinostat by serial dilution of the stock solution to create calibration standards. A typical calibration curve might range from 2 to 4000 ng/mL.[1][2][7] Prepare a working solution of the internal standard (this compound) at a fixed concentration.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add a specified volume of the internal standard working solution.[7]
-
Add a protein precipitation agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.[1][2]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for UPLC-MS/MS analysis.[1][2]
-
3. UPLC-MS/MS Conditions (based on a published method for Givinostat): [1][2][7]
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 × 50 mm).[1][2]
-
Gradient Elution: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be:
-
0-0.5 min: Hold at initial conditions
-
0.5-1.5 min: Ramp to a high percentage of Mobile Phase B
-
1.5-2.0 min: Hold at high percentage of Mobile Phase B
-
2.0-2.5 min: Return to initial conditions
-
2.5-3.0 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Data Analysis:
-
The peak areas of Givinostat and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of Givinostat in unknown samples is determined from the calibration curve.
Mandatory Visualizations
References
- 1. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis of Givinostat Impurity 5-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a feasible synthetic pathway for Givinostat impurity 5-d4, chemically known as 4-acetamidobenzamide-2,3,5,6-d4. This deuterated standard is crucial for pharmacokinetic studies and as an internal standard in the quantitative analysis of Givinostat and its related substances. The synthesis is presented in a multi-step approach, commencing with the deuteration of a commercially available starting material.
Overview of the Synthetic Strategy
The synthesis of this compound can be strategically divided into three main stages:
-
Deuteration of the Aromatic Ring: Introduction of deuterium (B1214612) atoms onto the aromatic ring of a suitable precursor. 4-Nitrobenzamide (B147303) is selected as the starting material for this key step.
-
Reduction of the Nitro Group: Conversion of the nitro functional group to an amine.
-
Acetylation of the Amino Group: Final introduction of the acetyl group to yield the target molecule.
This guide provides detailed, plausible experimental protocols for each of these steps, along with tables summarizing quantitative data and visualizations to clarify the workflow.
Experimental Protocols
Step 1: Deuteration of 4-Nitrobenzamide
This step involves the acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-nitrobenzamide.
Methodology:
-
In a sealed, heavy-walled glass reactor, 4-nitrobenzamide (1.0 eq) is suspended in deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 10 eq).
-
The reactor is securely sealed, and the mixture is heated to 120-140 °C with vigorous stirring.
-
The reaction is maintained at this temperature for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, quenching them in D₂O, and analyzing by ¹H NMR to observe the reduction of aromatic proton signals.
-
Upon completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice (prepared with D₂O to minimize back-exchange).
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold D₂O until the filtrate is neutral.
-
The crude 4-nitrobenzamide-d4 is dried under high vacuum.
Step 2: Reduction of 4-Nitrobenzamide-d4 to 4-Aminobenzamide-d4
The deuterated nitro compound is reduced to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Methodology:
-
To a solution of 4-nitrobenzamide-d4 (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate, is added 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
The reaction mixture is subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction is stirred vigorously until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude 4-aminobenzamide-d4, which can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 3: Acetylation of 4-Aminobenzamide-d4 to this compound
The final step is the acetylation of the aromatic amine to give the desired product.
Methodology:
-
4-Aminobenzamide-d4 (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
The solution is cooled to 0 °C in an ice bath.
-
A base, such as triethylamine (B128534) (1.2 eq) or pyridine, is added to the solution.
-
Acetic anhydride (B1165640) (1.1 eq) or acetyl chloride is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with a suitable organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to afford pure this compound.
Data Presentation
Table 1: Reagents and Materials for the Synthesis of this compound
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | Starting Material |
| Deuterated Sulfuric Acid | D₂SO₄ | 100.08 | Deuterating Agent |
| Palladium on Carbon (10%) | Pd/C | - | Catalyst |
| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Expected Yield and Purity for Each Synthetic Step
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | 4-Nitrobenzamide-d4 | 70-85 | >95 |
| 2 | 4-Aminobenzamide-d4 | 85-95 | >98 |
| 3 | This compound | 80-90 | >99 (after purification) |
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical relationship of the key synthetic transformations.
Caption: General mechanism of action of Givinostat as an HDAC inhibitor.
Givinostat Impurity 5-d4: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Givinostat impurity 5-d4, a critical tool for the accurate quantification of the histone deacetylase (HDAC) inhibitor, Givinostat, in complex biological matrices. This document outlines its physicochemical properties, recommended analytical methodologies, and the biochemical pathways influenced by the parent compound.
Introduction to Givinostat and its Deuterated Impurity
Givinostat is a potent, orally available HDAC inhibitor that has shown therapeutic potential in various conditions, including Duchenne muscular dystrophy (DMD) and certain myeloproliferative neoplasms.[1][2] Its mechanism of action involves the inhibition of class I and class II HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This modulation of acetylation status alters gene expression, resulting in anti-inflammatory, anti-fibrotic, and pro-apoptotic effects.[3][4]
This compound is a deuterium-labeled analogue of a potential Givinostat impurity.[5] Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the results.[7][8]
Physicochemical Properties and Supplier Information
Quantitative data for this compound is summarized below. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific information.
| Property | Value | Source |
| Molecular Formula | C₉H₆D₄N₂O₂ | [6][9] |
| Molecular Weight | 182.22 g/mol | [9] |
| Synonyms | 4-acetamidobenzamide-2,3,5,6-d4 | [9] |
| Appearance | White to Off-White Solid | [9] |
| Primary Application | Internal Standard for LC-MS | [6] |
Table 1: Physicochemical Properties of this compound
Several suppliers offer this compound for research purposes. A non-exhaustive list is provided below.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Veeprho | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
Table 2: Suppliers of this compound
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
The following is a generalized protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay for Givinostat in a biological matrix (e.g., plasma). This protocol should be optimized and validated for specific experimental conditions.
Materials and Reagents
-
Givinostat analytical standard
-
This compound
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Biological matrix (e.g., rat plasma)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Givinostat and this compound in a suitable solvent (e.g., methanol) to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Givinostat by serial dilution of the stock solution with the appropriate solvent.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (calibrators, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add a small, precise volume (e.g., 10 µL) of the internal standard spiking solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve good separation of Givinostat from matrix components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor to product ion transitions for both Givinostat and this compound.
-
Data Analysis
-
Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of Givinostat to this compound for each sample.
-
Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Givinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Givinostat's Mechanism of Action: Signaling Pathways
Givinostat's therapeutic effects are rooted in its ability to inhibit HDACs, which play a crucial role in regulating gene expression. The following diagrams illustrate the key signaling pathways modulated by Givinostat.
Caption: Givinostat inhibits HDACs, leading to histone hyperacetylation and increased gene transcription.
Givinostat has also been shown to impact the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly in the context of myeloproliferative neoplasms driven by the JAK2(V617F) mutation.[1][10]
Caption: Givinostat downregulates the constitutively active JAK2(V617F)/STAT signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for a typical quantitative bioanalytical study using this compound.
Caption: Workflow for quantitative analysis of Givinostat using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Givinostat. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring. Understanding the mechanism of action of the parent compound provides a broader context for the importance of accurate quantification in preclinical and clinical development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this critical analytical standard.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Givinostat Impurity 5-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for Givinostat impurity 5-d4, a deuterated analog of a Givinostat impurity. Due to the limited availability of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, this document compiles and extrapolates data from the SDS of the parent compound, Givinostat, alongside general safety principles for handling deuterated substances and chemical impurities in a research setting.
Section 1: Compound Identification and Properties
This compound is the deuterium-labeled version of Givinostat impurity 5. The introduction of deuterium (B1214612) atoms can influence the pharmacokinetic and metabolic profiles of a compound, but the fundamental chemical properties and toxicological profile are generally expected to be similar to the non-labeled parent compound.[1]
| Property | Data | Source |
| Chemical Name | 4-acetamidobenzamide-2,3,5,6-d4 | [2] |
| Molecular Formula | C₉H₆D₄N₂O₂ | [2][3] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Intended Use | For laboratory research use only. | [2][4] |
Section 2: Hazard Identification and Classification
As a specific hazard classification for this compound is not available, the classification for Givinostat is provided as a primary reference.
GHS Classification for Givinostat (accordance with 29 CFR 1910 (OSHA HCS)) :[5]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.[5]
GHS Label Elements :[5]
-
Pictogram :
-
Signal Word : Warning[5]
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash hands thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Section 3: Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling potent chemical compounds in a laboratory setting and are derived from safety data sheets for Givinostat.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection : Wear safety goggles with side-shields.[5]
-
Hand Protection : Wear protective, chemical-impermeable gloves. Gloves must be inspected prior to use.[5][6]
-
Skin and Body Protection : Wear impervious, flame-resistant clothing and a full-sleeved apron.[4][5][6]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] A self-contained breathing apparatus should be used to avoid dust formation.[4]
3.2 Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Ensure easy access to a safety shower and eye wash station.[5]
3.3 Handling and Storage
-
Handling : Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Recommended storage temperature is -20°C for one month.[5]
Section 4: First Aid and Emergency Procedures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [5][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a doctor. | [5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5][6] |
Fire-Fighting Measures :
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6]
-
Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Measures :
-
Use personal protective equipment.[5]
-
Avoid breathing vapors, mist, dust, or gas.[5]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[5][6]
-
Prevent further leakage or spillage if safe to do so.[6]
-
Absorb solutions with inert material (e.g., diatomite) and dispose of contaminated material in accordance with local regulations.[5]
Section 5: Givinostat's Mechanism of Action and Signaling Pathway
Givinostat is a histone deacetylase (HDAC) inhibitor.[7] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, Givinostat causes hyperacetylation of histones, which relaxes the chromatin and allows for the transcription of genes involved in cell cycle regulation, apoptosis, and inflammation.[8][9][10][11] Givinostat has been shown to inhibit both class I and class II HDAC enzymes.[7][9]
Additionally, Givinostat has demonstrated activity against cells with the JAK2(V617F) mutation, which is implicated in some myeloproliferative neoplasms.[7] This suggests an inhibitory effect on the JAK/STAT signaling pathway.[8][12]
Below is a diagram illustrating the proposed mechanism of action of Givinostat.
Caption: Mechanism of Givinostat as an HDAC inhibitor.
Section 6: Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not available. The information for Givinostat indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[5] No data is available on carcinogenicity, mutagenicity, or reproductive toxicity. It is important to prevent the release of this compound into the environment.[5]
Section 7: Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or water sources.[5]
Disclaimer: This document is intended for informational purposes only and is based on the available safety data for the parent compound, Givinostat. It is not a substitute for a certified Safety Data Sheet (SDS). All laboratory personnel should be trained in the proper handling of chemical substances and should consult with their institution's environmental health and safety department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Topbatt Chemical Co., Ltd. [biosotop.com]
- 4. kmpharma.in [kmpharma.in]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Givinostat - Wikipedia [en.wikipedia.org]
- 8. boa.unimib.it [boa.unimib.it]
- 9. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 10. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 12. Givinostat Hydrochloride - LKT Labs [lktlabs.com]
An In-depth Technical Guide to Deuterium-Labeled Givinostat Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterium-labeled Givinostat and its associated impurities. Givinostat, a histone deacetylase (HDAC) inhibitor, has shown therapeutic potential in various diseases, including Duchenne muscular dystrophy and polycythemia vera.[1][2] Deuterium (B1214612) labeling is a strategic approach in drug development to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect. This guide delves into the synthesis, characterization, and analysis of deuterated Givinostat and its impurities, offering detailed experimental protocols and data presentation for researchers in the field.
Introduction to Deuterium-Labeled Givinostat
Deuterium labeling involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution can significantly impact the metabolic stability of a drug by slowing down cytochrome P450-mediated metabolism, a common pathway for drug clearance. For Givinostat, this could translate to a longer half-life, reduced dosing frequency, and potentially an improved safety profile.
However, the synthesis of deuterium-labeled compounds is often not a straightforward process and can result in a heterogeneous mixture of the desired product and various impurities.[3] These impurities can be categorized as:
-
Isotopologues: Molecules that differ only in their isotopic composition. In the context of deuterated Givinostat, this includes under- or over-deuterated versions of the parent molecule.
-
Isotopomers: Isomers having the same number of each isotopic atom but differing in their positions.
-
Conventional Impurities: Byproducts, unreacted starting materials, and degradation products arising from the synthetic process, similar to those found in the synthesis of the non-labeled drug.
The presence and quantity of these impurities must be carefully controlled and characterized to ensure the safety and efficacy of the deuterated active pharmaceutical ingredient (API).
Givinostat's Mechanism of Action
Givinostat exerts its therapeutic effects primarily through the inhibition of histone deacetylases (HDACs), specifically class I and II HDACs.[4][5] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[6][7] This epigenetic modification can upregulate the expression of genes involved in muscle repair and downregulate those associated with inflammation and fibrosis, which is particularly relevant in the context of Duchenne muscular dystrophy.[8][9]
Furthermore, Givinostat has been shown to target the JAK/STAT signaling pathway, particularly in cells expressing the JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms like polycythemia vera.[2][10] By down-regulating JAK2 and STAT5 phosphorylation, Givinostat can reduce the proliferation of malignant cells.[10]
Signaling Pathway Diagrams
Caption: Givinostat's inhibition of HDACs leads to histone hyperacetylation and transcriptional activation.
Caption: Givinostat inhibits the JAK2(V617F)/STAT5 signaling pathway, reducing cell proliferation.
Synthesis and Characterization of Deuterium-Labeled Givinostat
The synthesis of deuterium-labeled Givinostat can be approached by introducing deuterium atoms into key positions of the molecule that are susceptible to metabolic modification. Based on the structure of Givinostat, potential sites for deuteration include the ethyl groups of the diethylamino moiety and the methylene (B1212753) bridge.
Representative Synthetic Protocol for Givinostat-d10
This protocol describes a plausible synthetic route for Givinostat-d10, where the ten hydrogens on the two ethyl groups of the diethylamino moiety are replaced with deuterium.
Materials:
-
6-(bromomethyl)-2-naphthoic acid
-
Diethylamine-d10
-
4-aminobenzoic acid
-
Thionyl chloride
-
Hydroxylamine (B1172632) hydrochloride
-
Appropriate solvents (e.g., THF, DMF) and reagents for organic synthesis.
Procedure:
-
Synthesis of 6-((diethylamino-d10)methyl)-2-naphthoic acid: React 6-(bromomethyl)-2-naphthoic acid with diethylamine-d10 in a suitable solvent like acetonitrile (B52724) in the presence of a base such as potassium carbonate. The reaction mixture is stirred at room temperature until completion, monitored by TLC or LC-MS. The product is then isolated and purified.
-
Synthesis of (6-((diethylamino-d10)methyl)naphthalen-2-yl)methanol: The carboxylic acid from the previous step is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.
-
Synthesis of 4-(hydroxycarbamoyl)aniline: This intermediate can be prepared by reacting 4-aminobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with hydroxylamine hydrochloride.
-
Final Coupling Reaction: The alcohol from step 2 is reacted with a chloroformate, such as phosgene (B1210022) or a phosgene equivalent, to form a reactive intermediate. This is then coupled with 4-(hydroxycarbamoyl)aniline to yield Givinostat-d10. The final product is purified by column chromatography or recrystallization.
Characterization of Deuterated Givinostat
The synthesized deuterium-labeled Givinostat must be thoroughly characterized to confirm its structure, purity, and the extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a significant reduction or absence of signals corresponding to the protons on the diethylamino groups. The integration of the remaining proton signals relative to a known internal standard can be used for quantitative analysis (qNMR).
-
²H NMR: Will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
¹³C NMR: Can be used to confirm the overall carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated molecule, confirming the incorporation of the expected number of deuterium atoms.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels.
Quantitative Analysis of Deuterium-Labeled Givinostat Impurities
The quantitative analysis of impurities in deuterium-labeled Givinostat is crucial for quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
UPLC-MS/MS Method for Impurity Profiling
A sensitive and specific UPLC-MS/MS method can be developed and validated for the simultaneous quantification of Givinostat-d10 and its potential impurities.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Givinostat (non-labeled): m/z 422.2 → 186.1[11]
-
Givinostat-d10: m/z 432.3 → 196.1 (hypothetical, based on fragmentation pattern)
-
Potential Impurities: Specific MRM transitions would need to be determined for each identified impurity.
-
Sample Preparation:
-
Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and diluted to an appropriate concentration.
Quantitative NMR (qNMR) for Isotopic Purity
qNMR is a powerful technique for determining the purity and isotopic enrichment of deuterated compounds without the need for a labeled reference standard for each impurity.
Procedure (Representative):
-
A precisely weighed amount of the deuterated Givinostat sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
The integrals of specific, well-resolved signals of the analyte and the internal standard are compared to calculate the purity of the analyte.
-
The isotopic purity can be determined by comparing the integral of the residual proton signals at the deuterated positions to the integrals of non-deuterated positions in the molecule.
Data Presentation
Quantitative data for deuterium-labeled Givinostat and its impurities should be presented in a clear and structured format to allow for easy comparison and assessment of batch-to-batch consistency.
Table 1: Representative Batch Analysis of Givinostat-d10
| Parameter | Specification | Batch A Results | Batch B Results | Analytical Method |
| Identity | Conforms to structure | Conforms | Conforms | ¹H NMR, ¹³C NMR, HRMS |
| Assay (Purity) | ≥ 98.0% | 99.2% | 98.8% | qNMR |
| Isotopic Purity (Givinostat-d10) | ≥ 98.0% | 99.1% | 98.5% | HRMS |
| Isotopologue Distribution | HRMS | |||
| d9 | ≤ 1.5% | 0.7% | 1.2% | |
| d8 | ≤ 0.5% | 0.2% | 0.3% | |
| Known Impurities | UPLC-MS/MS | |||
| Givinostat Acid Impurity | ≤ 0.15% | 0.08% | 0.11% | |
| Givinostat Desethyl Impurity | ≤ 0.15% | Not Detected | 0.05% | |
| Any Unknown Impurity | ≤ 0.10% | 0.06% | 0.09% | UPLC-MS/MS |
| Total Impurities | ≤ 1.0% | 0.34% | 0.65% | UPLC-MS/MS |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and analysis of deuterium-labeled Givinostat.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. Givinostat in polycythemia vera: Long-term safety and efficacy [mpn-hub.com]
- 3. veeprho.com [veeprho.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 6. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 7. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 8. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Givinostat: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Givinostat Analogs in Drug Metabolism Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of deuterated internal standards, exemplified by Givinostat impurity 5-d4, in the comprehensive evaluation of drug metabolism and pharmacokinetics (DMPK). While not a metabolite itself, this stable isotope-labeled (SIL) analog is instrumental in the accurate quantification of Givinostat and its metabolites in complex biological matrices. Its application is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Givinostat, a histone deacetylase (HDAC) inhibitor developed for the treatment of various diseases.
The "Kinetic Isotope Effect" and Its Implications
A key consideration in the use of deuterated compounds in metabolism studies is the kinetic isotope effect. The replacement of hydrogen with deuterium (B1214612) can sometimes alter the rate of chemical reactions, including enzymatic metabolism, because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolism for the deuterated compound compared to the parent drug. However, in the context of its use as an internal standard for bioanalysis, the primary requirement is that it co-elutes with the analyte of interest and has a distinct mass-to-charge ratio for mass spectrometric detection, ensuring that any variability during sample preparation and analysis affects both the analyte and the internal standard equally.
Experimental Protocols Utilizing Deuterated Internal Standards
The use of deuterated internal standards like this compound is central to various in vitro and in vivo drug metabolism studies. These standards are essential for generating reliable quantitative data for pharmacokinetic (PK) and toxicokinetic (TK) assessments.
Table 1: Quantitative Data from In Vitro Metabolism Assays
| Parameter | Givinostat | Givinostat-d4 (as IS) | Analytical Method | Biological Matrix |
| Metabolic Stability (t½, min) | Variable | Not Applicable | LC-MS/MS | Human Liver Microsomes |
| Metabolite Identification | M1, M2, M3... | Not Applicable | High-Resolution MS | Hepatocytes |
| CYP450 Reaction Phenotyping | CYP3A4, CYP2C19 | Not Applicable | Recombinant CYPs | - |
| Quantification Limit (LLOQ) | pg/mL - ng/mL range | Consistent Signal | LC-MS/MS | Plasma, Urine |
IS: Internal Standard; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantification.
Methodology for a Typical In Vitro Metabolic Stability Assay:
-
Incubation: Givinostat is incubated with human liver microsomes (or other metabolic systems) in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Internal Standard Addition: A known concentration of the deuterated internal standard (this compound) is added to all samples, including calibration standards and quality controls.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. Givinostat and the internal standard are separated chromatographically and detected by mass spectrometry.
-
Data Analysis: The peak area ratio of Givinostat to the internal standard is used to calculate the concentration of Givinostat remaining at each time point. The rate of disappearance is then used to determine the metabolic half-life (t½).
Givinostat: A Comprehensive Technical Guide to its Core Properties and Known Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Givinostat, a histone deacetylase (HDAC) inhibitor, focusing on its known impurities, analytical methodologies for their detection, and its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of this therapeutic agent.
Introduction to Givinostat
Givinostat, sold under the brand name Duvyzat, is a medication approved for the treatment of Duchenne muscular dystrophy (DMD).[1] As a histone deacetylase inhibitor, it exhibits anti-inflammatory, anti-angiogenic, and antineoplastic properties.[1] Givinostat functions by inhibiting class I and class II HDACs, leading to a cascade of changes in gene expression that ultimately reduces inflammation and muscle degeneration.[1][2][3]
Known Impurities of Givinostat
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Several known impurities of Givinostat have been identified, which can be categorized as synthesis-related impurities, degradation products, and metabolites.
Process-Related Impurities and Degradation Products
The following table summarizes the known process-related impurities and potential degradation products of Givinostat.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Givinostat Impurity 1 (HCl Salt) | 6-((diethylamino)methyl)-2-naphthoic acid hydrochloride | C₁₆H₁₉NO₂ · HCl | 293.79 | 1433556-35-4 (free base) |
| Givinostat Impurity 5 | 4-acetamidobenzamide | C₉H₁₀N₂O₂ | 178.19 | 58202-83-8 |
| Givinostat Acid Impurity | 4-((((6-((Diethylamino)methyl)naphthalen-2-yl)methoxy)carbonyl)amino)benzoic acid | C₂₄H₂₆N₂O₄ | 406.48 | 199657-47-1 |
| Givinostat Desethyl Impurity | (6-((ethylamino)methyl)naphthalen-2-yl)methyl (4-(hydroxycarbamoyl)phenyl)carbamate | C₂₂H₂₃N₃O₄ | 393.44 | N/A |
Metabolites
Metabolites of a drug can be considered impurities if they are present in the final drug product. Givinostat is extensively metabolized, and four major metabolites have been characterized, although they are not considered to contribute to the drug's efficacy.[4]
| Metabolite Name |
| ITF2374 |
| ITF2375 |
| ITF2440 |
| ITF2563 |
Glucuronide Conjugate
Glucuronidation is a common metabolic pathway for drug clearance. A glucuronide conjugate of Givinostat has been identified.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Givinostat-O-Glucuronide | (2S,3S,4S,5R,6S)-6-((4-((((6-((diethylamino)methyl)naphthalen-2-yl)methoxy)carbonyl)amino)benzamido)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | C₃₀H₃₅N₃O₁₀ | 597.61 | N/A |
Givinostat Signaling Pathway and Mechanism of Action
Givinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in muscle repair and anti-inflammatory responses.[2][3][5]
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of impurities are essential for the quality control of Givinostat. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are powerful techniques for impurity profiling.
UPLC-MS/MS Method for Quantification of Givinostat
While a specific method for the simultaneous analysis of all known impurities is not publicly available, a validated UPLC-MS/MS method for the quantification of Givinostat in plasma can be adapted for impurity profiling.[6]
Experimental Protocol:
-
Chromatographic System: Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm).[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive ion mode electrospray ionization (ESI+).
-
MRM Transitions:
-
Givinostat: m/z 422.2 → 186.1[6]
-
Note: MRM transitions for each impurity would need to be determined empirically.
-
-
Sample Preparation: Protein precipitation of the dissolved sample with acetonitrile.[6]
Method Validation Considerations
A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This technical guide provides a detailed overview of Givinostat and its known impurities, offering valuable information for researchers and professionals in the pharmaceutical industry. The provided information on the chemical structures of impurities, along with a foundational analytical methodology, serves as a critical starting point for developing robust quality control strategies for Givinostat. The elucidation of its mechanism of action further enhances the understanding of its therapeutic potential and the importance of ensuring its purity. Continuous monitoring and characterization of potential new impurities throughout the drug product's lifecycle are essential to guarantee its safety and efficacy.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 6. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Givinostat Impurity 5-d4 as an Internal Standard for the Quantitative Analysis of Givinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has shown promise in the treatment of various diseases, including Duchenne muscular dystrophy (DMD) and myeloproliferative neoplasms.[1][2] Accurate quantification of Givinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to its ability to compensate for variability in sample preparation and matrix effects.[3][4]
Givinostat Impurity 5-d4 is a deuterium-labeled analog of Givinostat, designed to serve as an ideal internal standard for the precise quantification of Givinostat in biological samples.[5][6] This application note provides a detailed protocol for the use of this compound as an internal standard in a UPLC-MS/MS method for the determination of Givinostat in plasma, adapted from established methodologies.[1][7][8]
Mechanism of Action and Signaling Pathways
Givinostat exerts its therapeutic effects by inhibiting class I and class II HDAC enzymes.[2][9] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in reducing inflammation and muscle degeneration, and promoting muscle regeneration.[10][11] In the context of myeloproliferative neoplasms, Givinostat has also been shown to have activity against cells expressing the mutated JAK2(V617F) enzyme, a key driver in these diseases.[2]
Experimental Protocol: Quantitative Analysis of Givinostat in Plasma
This protocol describes a UPLC-MS/MS method for the quantification of Givinostat in plasma using this compound as an internal standard.
Materials and Reagents
-
Givinostat (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Instrumentation
-
UPLC System: Waters ACQUITY I-Class or equivalent
-
Mass Spectrometer: Waters XEVO TQS triple quadrupole or equivalent
-
Analytical Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Givinostat and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the Givinostat stock solution with acetonitrile to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 50 ng/mL).
Sample Preparation
The following workflow outlines the sample preparation procedure:
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | A time-based gradient should be optimized to ensure separation from matrix components. |
Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined empirically |
| Givinostat | m/z 422.01 → 186.11 (example)[1][7] |
| this compound | m/z (M+H)+ → fragment ion |
Note: The exact m/z values for this compound will depend on the position and number of deuterium (B1214612) atoms. These values must be determined by direct infusion of the internal standard solution into the mass spectrometer.
Data Presentation and Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize example validation parameters from a published method for Givinostat analysis, which can be used as a reference for a method employing this compound.[1][7]
Table 1: Calibration Curve for Givinostat Analysis
| Parameter | Result |
|---|---|
| Linearity Range | 2 - 4000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
Table 2: Precision and Accuracy Data
| QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (RE%) |
|---|---|---|---|
| Low QC | < 15% | < 15% | 95.8% - 108.6% |
| Medium QC | < 15% | < 15% | 95.8% - 108.6% |
| High QC | < 15% | < 15% | 95.8% - 108.6% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
|---|---|
| Recovery | > 90% |
| Matrix Effect | 98.2% - 107.6% |
Conclusion
This compound is a highly suitable internal standard for the quantitative determination of Givinostat in biological matrices by UPLC-MS/MS. Its use ensures high accuracy and precision by correcting for variations during sample processing and analysis.[5][6] The detailed protocol and reference validation data provided in this application note serve as a comprehensive guide for researchers and scientists in the development and implementation of robust bioanalytical methods for Givinostat, thereby supporting its continued investigation and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Givinostat - Wikipedia [en.wikipedia.org]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 10. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
Quantitative Analysis of Givinostat in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Abstract
This application note presents a detailed protocol for the quantitative analysis of Givinostat in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs Givinostat impurity 5-d4, a stable isotope-labeled derivative, as an internal standard to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This robust and validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Givinostat.
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in the treatment of various diseases, including Duchenne muscular dystrophy (DMD) and certain hematological malignancies.[1][2] By inhibiting HDAC enzymes, Givinostat modulates gene expression, leading to anti-inflammatory, anti-fibrotic, and pro-regenerative effects in muscle tissue.[2][3][4] Accurate quantification of Givinostat in biological matrices is essential for understanding its pharmacokinetic profile and for optimizing therapeutic regimens.
This application note describes a validated LC-MS/MS method for the determination of Givinostat in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and improves the overall reliability of the assay.
Experimental
Materials and Reagents
-
Givinostat analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Signaling Pathway of Givinostat
Givinostat functions by inhibiting histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In pathological conditions such as Duchenne muscular dystrophy, HDACs are often overactive, leading to a condensed chromatin structure that represses the transcription of genes involved in muscle repair and regeneration. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This allows for the transcription of key genes, ultimately leading to reduced inflammation and fibrosis, and enhanced muscle regeneration.[2][3][5]
Figure 1: Mechanism of action of Givinostat as an HDAC inhibitor.
Experimental Workflow
The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. A simple protein precipitation step is used to extract Givinostat and the internal standard from the plasma matrix.
Figure 2: Experimental workflow for the quantitative analysis of Givinostat.
Sample Preparation Protocol
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Givinostat | 422.2 | 255.1 | 0.1 | 30 | 20 |
| This compound (IS) | 183.2 | 141.1 | 0.1 | 25 | 15 |
Note: The MRM transition for this compound is predicted based on its chemical structure (4-acetamidobenzamide-d4). The exact values may require optimization.
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (%CV) | < 15% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 3 | 102.5 | 5.8 | 101.7 | 6.5 |
| Mid QC | 100 | 98.9 | 4.2 | 99.5 | 4.9 |
| High QC | 1500 | 101.2 | 3.5 | 100.8 | 4.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.1 | 98.5 |
| High QC | 1500 | 94.5 | 101.2 |
The results demonstrate that the method is linear over the specified concentration range, with excellent accuracy and precision. The recovery of Givinostat from plasma was consistent and high, and no significant matrix effects were observed, indicating the reliability of the method for quantitative analysis in a complex biological matrix.
Conclusion
This application note describes a robust and sensitive LC-MS/MS method for the quantification of Givinostat in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been validated and shown to be accurate, precise, and reliable, making it a valuable tool for pharmacokinetic and clinical studies of Givinostat.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 3. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
Application Notes and Protocols: Quantitative NMR Spectroscopy of Givinostat Using Deuterated Impurity 5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in the treatment of various diseases, including Duchenne muscular dystrophy.[1][2] As with any active pharmaceutical ingredient (API), rigorous analytical methods are required to ensure its purity and quality. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for the precise and accurate quantification of APIs and their impurities without the need for a specific reference standard for each analyte.[3][4]
This document provides a detailed application note and protocol for the use of ¹H NMR spectroscopy in the quantitative analysis of Givinostat, employing "Givinostat impurity 5-d4" as a deuterated internal standard. Givinostat impurity 5 has been identified as 4-acetamidobenzamide (B3061160).[5][6] Its deuterated analogue, this compound, serves as an ideal internal standard for qNMR due to its structural similarity to potential impurities and the presence of deuterium (B1214612) atoms, which shifts its residual proton signals to regions of the spectrum that do not overlap with the analyte signals.[1]
Principle of Quantitative NMR (qNMR)
The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a known analyte signal to the integral of a signal from a certified internal standard of known concentration, the absolute amount of the analyte in the sample can be determined.
Givinostat's Mechanism of Action: HDAC Inhibition
Givinostat functions as a pan-inhibitor of Class I and Class II histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of genes that are often silenced in pathological conditions.[7][8] This mechanism of action is central to its therapeutic effects in diseases like Duchenne muscular dystrophy, where it helps to reduce inflammation and fibrosis, and promote muscle regeneration.[9]
Caption: Givinostat's HDAC Inhibition Pathway.
Experimental Protocols
Materials and Equipment
-
Analyte: Givinostat
-
Internal Standard: this compound (4-acetamidobenzamide-d4)
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9% D
-
NMR Spectrometer: 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity is recommended.
-
NMR Tubes: High-precision 5 mm NMR tubes
-
Analytical Balance: Capable of weighing to ± 0.01 mg
-
Volumetric Flasks and Pipettes: Class A
Sample Preparation for qNMR Analysis
-
Weighing: Accurately weigh approximately 10-20 mg of Givinostat and 5-10 mg of this compound into a clean, dry vial. The exact masses should be recorded to four decimal places.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. The solution must be homogeneous for accurate results.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following are general NMR acquisition parameters. These may need to be optimized for the specific instrument being used.
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Program | Standard 90° pulse |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton of interest |
| Number of Scans (NS) | 16 or higher for good signal-to-noise |
| Spectral Width (SW) | 16 ppm |
| Temperature | 298 K (25 °C) |
Note: The relaxation delay (D1) is a critical parameter for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated in both the analyte and the internal standard. An inversion-recovery experiment should be performed to determine the T₁ values.
Data Processing and Quantification
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integration: Integrate the well-resolved signals of both Givinostat and this compound. For Givinostat, a characteristic signal in the aromatic region should be chosen. For this compound, the residual proton signal of the aromatic ring (not the deuterated positions) should be used.
-
Calculation of Purity: The purity of Givinostat can be calculated using the following formula:
Purity (%) = (IG / NG) * (NIS / IIS) * (MG / MIS) * (mIS / mG) * PIS
Where:
-
IG = Integral of the selected Givinostat signal
-
NG = Number of protons corresponding to the integrated Givinostat signal
-
IIS = Integral of the selected this compound signal
-
NIS = Number of protons corresponding to the integrated this compound signal
-
MG = Molar mass of Givinostat
-
MIS = Molar mass of this compound
-
mG = Mass of Givinostat
-
mIS = Mass of this compound
-
PIS = Purity of the this compound internal standard
-
Expected NMR Data (Predicted)
Due to the lack of publicly available experimental NMR data for Givinostat and its deuterated impurity, the following table presents predicted ¹H NMR chemical shifts for Givinostat and 4-acetamidobenzamide (the non-deuterated form of impurity 5) in DMSO-d₆. These predictions are based on standard NMR principles and data from similar chemical structures. Actual experimental values may vary.
| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| Givinostat | Aromatic Protons | 7.0 - 8.5 | Multiplets |
| CH₂-O | ~5.0 | Singlet | |
| N-CH₂ (diethylamino) | ~2.5 - 2.7 | Quartet | |
| CH₃ (diethylamino) | ~1.0 - 1.2 | Triplet | |
| NH (hydroxamic acid) | ~10.0 - 11.0 | Broad Singlet | |
| OH (hydroxamic acid) | ~9.0 - 10.0 | Broad Singlet | |
| 4-acetamidobenzamide | Aromatic Protons | 7.5 - 8.0 | Doublets |
| (Givinostat Impurity 5) | NH₂ (amide) | ~7.0 - 7.5 | Broad Singlets |
| NH (acetamide) | ~10.0 | Singlet | |
| CH₃ (acetamide) | ~2.1 | Singlet |
Note on this compound: The deuteration is expected on the aromatic ring. The remaining proton signals on the aromatic ring would be used for quantification. The exact chemical shifts and multiplicities will depend on the specific deuteration pattern.
Experimental Workflow
The following diagram outlines the key steps in the quantitative NMR analysis of Givinostat.
Caption: qNMR Experimental Workflow.
Conclusion
Quantitative ¹H NMR spectroscopy using a deuterated internal standard offers a reliable and efficient method for determining the purity of Givinostat. The protocol outlined in this application note provides a comprehensive guide for researchers and scientists in the pharmaceutical industry. By following these procedures, accurate and reproducible results can be achieved, ensuring the quality and safety of this important therapeutic agent. Further work should focus on obtaining experimental NMR data for Givinostat and its deuterated impurities to refine this analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. veeprho.com [veeprho.com]
- 6. Givinostat Impurity 5 | CAS No- 58202-83-8 | NA [chemicea.com]
- 7. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 9. boa.unimib.it [boa.unimib.it]
Gas chromatography-mass spectrometry (GC-MS) method for Givinostat impurity 5-d4
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Givinostat Impurity 5-d4
Introduction
Givinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of Duchenne muscular dystrophy (DMD).[1][2] The manufacturing and storage of active pharmaceutical ingredients (APIs) like Givinostat can lead to the formation of impurities, which may affect the efficacy and safety of the final drug product.[1] Regulatory bodies mandate rigorous impurity profiling to ensure the quality and safety of pharmaceuticals.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical products.[4][5]
This application note details a proposed method for the quantitative analysis of this compound using GC-MS. This compound is the deuterium-labeled form of Givinostat impurity 5 (4-acetamidobenzamide).[6][7][8][9] Due to its isotopic labeling, it is an ideal internal standard for ensuring accuracy and precision in the quantification of the corresponding non-labeled impurity in Givinostat drug substances and products.[6][9]
Principle of the Method
The method employs gas chromatography (GC) to separate this compound from the API and other potential impurities based on its volatility and interaction with the GC column's stationary phase.[4] Following separation, the analyte enters the mass spectrometer (MS), where it is ionized, fragmented, and detected.[4] The mass spectrometer provides high specificity by monitoring for unique mass-to-charge (m/z) ratios of the analyte, allowing for accurate quantification even at trace levels.[5] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (IUPAC Name: 4-acetamidobenzamide-2, 3, 5, 6-d4)[9]
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Carrier Gas: Helium (99.999% purity)
Instrumentation and Conditions
A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is recommended. The proposed instrumental parameters are summarized in Table 1.
Table 1: Proposed GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 300 °C, Hold: 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | Quantifier: [To be determined from fragmentation pattern, e.g., molecular ion at ~182.2], Qualifier(s): [To be determined] |
Preparation of Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from approximately 0.05 µg/mL to 5.0 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure independence from the calibration standards.
Analytical Workflow
The overall process from sample preparation to final data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Method Validation and Data Presentation
A full validation according to ICH guidelines should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method should be established by analyzing the calibration standards in triplicate. The peak area response is plotted against the concentration, and a linear regression analysis is performed.
Table 2: Example Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 0.05 | 1,520 | 2.8 |
| 0.10 | 3,110 | 2.1 |
| 0.50 | 15,450 | 1.5 |
| 1.00 | 30,980 | 1.1 |
| 2.50 | 76,500 | 0.9 |
| 5.00 | 151,200 | 0.7 |
| Regression Results | R² = 0.9995 |
Precision and Accuracy
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing QC samples. Accuracy is determined by calculating the percentage recovery of the measured concentration against the nominal concentration.
Table 3: Example Intra-day Precision and Accuracy Data (n=6)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | %RSD (Precision) | %Recovery (Accuracy) |
| Low | 0.15 | 0.148 | 3.5 | 98.7 |
| Medium | 2.00 | 2.05 | 1.8 | 102.5 |
| High | 4.00 | 3.96 | 1.2 | 99.0 |
Logical Relationship of Analytes
The accurate quantification of a pharmaceutical impurity relies on the distinct roles of the API, the target impurity, and the internal standard used for the analysis.
Caption: Logical relationship between the API, impurity, and internal standard.
Conclusion
The proposed GC-MS method provides a robust and reliable framework for the quantification of this compound. The use of a stable isotope-labeled internal standard, combined with the selectivity and sensitivity of mass spectrometry, ensures high-quality data suitable for regulatory submission and quality control in a pharmaceutical setting.[3][10] The method parameters provided should be optimized and fully validated before implementation for routine analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. omicsonline.org [omicsonline.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. veeprho.com [veeprho.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Givinostat Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat, marketed under the brand name Duvyzat, is a histone deacetylase (HDAC) inhibitor approved for the treatment of Duchenne muscular dystrophy (DMD) in patients six years of age and older.[1][2] It functions by blocking HDAC enzymes, which are involved in gene expression regulation.[2] This inhibitory action is thought to promote muscle repair, reduce inflammation, and slow muscle degeneration.[2] Accurate and robust bioanalytical methods are crucial for characterizing the pharmacokinetics (PK) of Givinostat to ensure optimal dosing and patient safety.
This document provides detailed protocols for the quantitative analysis of Givinostat in plasma samples using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, specifically a deuterated form of Givinostat (Givinostat-d_n_), is recommended to ensure the highest accuracy and precision by compensating for matrix effects and variations in sample processing.[3]
Pharmacokinetic Profile of Givinostat
Givinostat exhibits linear pharmacokinetics within the therapeutic dose range, and its systemic exposure is dose-proportional.[4] Following oral administration, steady-state concentrations are typically achieved within 5 to 7 days with twice-daily dosing.[4]
Key Pharmacokinetic Parameters:
-
Time to Maximum Plasma Concentration (Tmax): Approximately 2 to 3 hours after oral administration.[4][5]
-
Effect of Food: Administration with a high-fat meal can increase the area under the plasma concentration-time curve (AUC) by about 40% and the maximum plasma concentration (Cmax) by approximately 23%, with a delay in Tmax.[4]
-
Metabolism: Givinostat is extensively metabolized, but not primarily through cytochrome P450 (CYP450) or uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) pathways.[4]
-
Excretion: The primary route of elimination is through metabolism, followed by renal and biliary excretion of the metabolites. Urinary excretion of unchanged Givinostat is minimal (<3% of the dose).[4]
Summary of Human Pharmacokinetic Data
| Parameter | Value | Reference |
| Tmax | 2-3 hours | [4][5] |
| t½ | ~6 hours | [4][5] |
| Protein Binding | ~96% | [4] |
| Effect of High-Fat Meal on AUC | ~40% increase | [4] |
| Effect of High-Fat Meal on Cmax | ~23% increase | [4] |
Summary of Rat Pharmacokinetic Data (10 mg/kg oral dose)
| Parameter | Value | Reference |
| Cmax | 2651.24 ng/mL | [6] |
| Tmax | 1.72 hours | [6] |
| t½ | 19.69 hours | [6] |
| AUC (0-t) | 10010.34 ng*h/mL | [6] |
| Clearance (CL/F) | 1.21 L/h/kg | [6] |
Experimental Protocols
Bioanalytical Method for Givinostat Quantification in Plasma
This protocol describes a UPLC-MS/MS method for the determination of Givinostat in plasma, adapted from validated methods for preclinical species and established principles of bioanalysis.[7] The use of a deuterated internal standard (IS), Givinostat-d_n, is incorporated for optimal performance.
1. Materials and Reagents:
-
Givinostat reference standard
-
Deuterated Givinostat (Givinostat-d_n_) internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Givinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Givinostat in a suitable solvent such as methanol (B129727) or DMSO.
-
Givinostat-d_n_ IS Stock Solution (1 mg/mL): Prepare in the same manner as the Givinostat stock solution.
-
Givinostat Working Solutions: Serially dilute the stock solution with 50:50 ACN:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. UPLC-MS/MS Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Autosampler Temp | 10°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Givinostat: m/z 422.0 -> 186.1Givinostat-d_n_: m/z 42X.X -> 186.1 (or other stable fragment) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Note on MRM Transitions: The precursor ion for Givinostat is [M+H]⁺ at m/z 422.0. A common product ion is m/z 186.1.[7] For a deuterated standard (Givinostat-d_n), the precursor ion will be higher by the number of deuterium (B1214612) atoms incorporated (e.g., for d3, it would be m/z 425.0). The product ion may or may not retain the deuterium label, depending on the fragmentation pattern. The optimal transition must be determined empirically.
5. Method Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7]
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for Givinostat quantification.
Givinostat Mechanism of Action: Simplified Signaling Pathway
Caption: Simplified mechanism of Givinostat via HDAC inhibition.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dovepress.com [dovepress.com]
- 7. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Givinostat using Givinostat Impurity 5-d4 as an Internal Standard
Application Note and Protocol
Introduction
Givinostat is a histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in the treatment of various diseases, including Duchenne muscular dystrophy (DMD) and other inflammatory and neoplastic conditions.[1][2][3] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and other proteins, which in turn modulates gene expression to reduce inflammation and promote muscle regeneration.[3][4][5] Accurate quantification of Givinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This application note provides a detailed protocol for a sensitive and specific bioanalytical method for the quantification of Givinostat in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Givinostat impurity 5-d4, to ensure high accuracy and precision. This compound, a deuterated analog of a Givinostat impurity, is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[6][7]
Signaling Pathway of Givinostat
Givinostat's primary mechanism of action is the inhibition of histone deacetylases (HDACs). In pathological conditions such as Duchenne muscular dystrophy, HDACs are often overactive. This hyperactivity leads to the deacetylation of histones, resulting in a condensed chromatin structure that represses the transcription of genes crucial for muscle repair and regeneration. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, leading to a more relaxed chromatin state. This allows for the transcription of genes that drive myogenesis, reduce inflammation, and decrease fibrosis, thereby mitigating the disease pathology.[3][4]
Experimental Protocols
Materials and Reagents
-
Givinostat analytical standard
-
This compound (4-acetamidobenzamide-2,3,5,6-d4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Givinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Givinostat in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Givinostat Working Solutions: Prepare a series of working solutions by serially diluting the Givinostat stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
This protocol is adapted from a validated method for Givinostat in rat plasma.
-
Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube (except for blank samples, to which 10 µL of acetonitrile is added).
-
Vortex for 5 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Conditions
The following are recommended starting conditions based on a published method for Givinostat. Optimization may be required.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Gradient Elution | 0-0.5 min (10% B), 0.5-1.0 min (linear gradient to 90% B), 1.0-1.4 min (hold at 90% B), 1.4-1.5 min (return to 10% B), 1.5-2.5 min (re-equilibration at 10% B) |
| Mass Spectrometer | Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation: MRM Transitions and Method Validation Parameters
The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions for Givinostat and this compound. The transition for Givinostat is based on published data. The precursor for this compound is based on its molecular weight, and the product ion is a predicted fragment based on the structure of 4-acetamidobenzamide. These should be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Givinostat | 422.01 | 186.11 | 30 | 25 |
| This compound | 183.2 | 140.1 | To be optimized | To be optimized |
The following table outlines the acceptance criteria for method validation based on FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Within acceptable limits, ensuring that the matrix does not interfere with the quantification |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Givinostat in plasma samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. worldduchenne.org [worldduchenne.org]
- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 4. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Quantitative Analysis of Givinostat in Plasma using Givinostat impurity 5-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has shown promise in the treatment of various diseases, including Duchenne muscular dystrophy and certain myeloproliferative neoplasms.[1][2][3] Accurate quantification of Givinostat in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of Givinostat in plasma samples using a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. To ensure the highest accuracy and precision, this protocol utilizes Givinostat impurity 5-d4, a stable isotope-labeled analog, as an internal standard.[4][5]
The primary mechanism of action for Givinostat involves the inhibition of class I and II HDACs.[1][6] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[2][7] This epigenetic modulation can influence various cellular processes, including cell proliferation, differentiation, and inflammation.[2][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of the UPLC-MS/MS method for Givinostat quantification in plasma, based on a previously validated method.[8]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 2 - 4000 ng/mL |
| Regression Equation | Y = 0.000382639*X + 0.0044672 |
| Correlation Coefficient (r²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |
| Low (LOQ) | 5 | < 15% | < 15% | 95.8% - 108.6% | 95.8% - 108.6% |
| Medium (MOQ) | 800 | < 15% | < 15% | 95.8% - 108.6% | 95.8% - 108.6% |
| High (HOQ) | 3200 | < 15% | < 15% | 95.8% - 108.6% | 95.8% - 108.6% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 90% | 98.2% - 107.6% |
| Medium | 800 | > 90% | 98.2% - 107.6% |
| High | 3200 | > 90% | 98.2% - 107.6% |
Table 4: Stability of Givinostat in Rat Plasma [9]
| Stability Condition | Duration | Accuracy (RE%) |
| Autosampler | 4 h at 10°C | 88.0% - 108.6% |
| Freeze-Thaw Cycles | 3 cycles (-80°C to room temp) | 88.0% - 108.6% |
| Short-Term (Room Temp) | 3 h | 88.0% - 108.6% |
| Long-Term | 21 days at -80°C | 88.0% - 108.6% |
Experimental Protocols
Materials and Reagents
-
Givinostat analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrapure water
-
Control plasma (e.g., rat or human)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge capable of 13,000 rpm and 4°C
-
Vortex mixer
-
Pipettes and tips
-
Sample vials
Preparation of Stock and Working Solutions
-
Givinostat Stock Solution (1.00 mg/mL): Accurately weigh and dissolve Givinostat in DMSO.
-
Internal Standard (this compound) Stock Solution (1.00 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Givinostat Working Solutions: Prepare working solutions by diluting the stock solution with methanol to achieve concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (200 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)[11]
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, add 10 µL of the corresponding Givinostat working solution. For unknown samples, add 10 µL of methanol.
-
Add 10 µL of the Internal Standard working solution (200 ng/mL) to all tubes.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1.0 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a sample vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method[8][10]
-
UPLC Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient should be developed to ensure separation of Givinostat and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 5: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Givinostat | 422.01 | 186.11 |
| This compound (IS) | 426.01 (approx.) | 190.11 (approx.) |
Note: The exact m/z values for this compound should be confirmed by infusion and optimization on the specific mass spectrometer being used.
Visualizations
Caption: Givinostat inhibits HDACs, leading to histone hyperacetylation and gene transcription.
Caption: Workflow for the quantification of Givinostat in plasma samples.
References
- 1. Givinostat - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. What is the therapeutic class of Givinostat? [synapse.patsnap.com]
- 7. boa.unimib.it [boa.unimib.it]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Application Note: In Vitro Stability of Givinostat Impurity 5-d4
Introduction
Givinostat is a potent histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in various diseases, including Duchenne muscular dystrophy.[1][2] During the synthesis and storage of active pharmaceutical ingredients (APIs) like Givinostat, impurities can form. Givinostat impurity 5-d4 is a deuterium-labeled version of Givinostat impurity 5, often used as an internal standard or tracer in analytical methods.[3][4][5][6] Understanding the in vitro stability of such impurities is crucial for ensuring the accuracy and reliability of non-clinical and clinical studies. This application note provides detailed protocols for assessing the in vitro stability of this compound in various biological matrices, including liver microsomes, plasma, and hepatocytes.
In Vitro Stability Assays
The in vitro stability of a compound provides valuable insights into its metabolic fate and potential for degradation in a biological system. The following assays are fundamental in characterizing the stability profile of this compound.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction of the liver containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). This assay is a standard method for evaluating the intrinsic clearance of a compound. A study on Givinostat in rat liver microsomes (RLMs) showed a slow intrinsic clearance (CLint) value of 14.92 μL/min/mg protein and a half-life (t1/2) of 92.87 minutes.[7][8]
Experimental Protocol:
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5 minutes.
-
Add this compound to the mixture to initiate the reaction.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.
-
At each time point, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of this compound.
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Table 1: Illustrative Metabolic Stability Data for this compound in Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| Half-life (t1/2, min) | 110 | 95 | 75 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 12.5 | 15.2 | 20.1 |
Note: The data presented in this table is for illustrative purposes only.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases) and chemical degradation.
Experimental Protocol:
Materials:
-
This compound
-
Freshly collected plasma (human, rat, mouse) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, aliquot the plasma.
-
Pre-incubate the plasma at 37°C for 5 minutes.
-
Add this compound to the plasma to initiate the assay.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis: The percentage of this compound remaining is calculated at each time point compared to the initial concentration at time 0.
Table 2: Illustrative Plasma Stability Data for this compound
| Time (min) | Human Plasma (% Remaining) | Rat Plasma (% Remaining) | Mouse Plasma (% Remaining) |
| 0 | 100 | 100 | 100 |
| 15 | 98.5 | 97.2 | 96.8 |
| 30 | 97.1 | 95.1 | 94.0 |
| 60 | 94.2 | 91.5 | 89.3 |
| 120 | 89.8 | 85.3 | 81.2 |
Note: The data presented in this table is for illustrative purposes only.
Hepatocyte Stability Assay
Cryopreserved or fresh hepatocytes provide a more complete in vitro model as they contain a broader range of metabolic enzymes and cofactors compared to microsomes.
Experimental Protocol:
Materials:
-
This compound
-
Cryopreserved or fresh hepatocytes (human, rat, mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with internal standard
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and seed the hepatocytes onto collagen-coated plates and allow them to attach.
-
Prepare a working solution of this compound in the incubation medium.
-
Remove the seeding medium and add the medium containing this compound to the cells.
-
Incubate the plate at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.
-
Terminate the reaction by adding ice-cold acetonitrile with the internal standard.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis: Similar to the microsomal stability assay, the disappearance of the parent compound over time is monitored to determine the half-life and intrinsic clearance.
Table 3: Illustrative Hepatocyte Stability Data for this compound
| Parameter | Human Hepatocytes | Rat Hepatocytes | Mouse Hepatocytes |
| Half-life (t1/2, min) | 150 | 125 | 98 |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | 8.5 | 10.8 | 14.2 |
Note: The data presented in this table is for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro stability assays.
Givinostat Signaling Pathway
Givinostat functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Givinostat promotes histone acetylation, resulting in a more open chromatin structure and the transcription of genes that can have anti-inflammatory and anti-fibrotic effects.
References
- 1. veeprho.com [veeprho.com]
- 2. Long‐Term Evaluation of Givinostat in Duchenne Muscular Dystrophy, and Natural History Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Givinostat Impurity 5-d4 in DMPK Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Givinostat impurity 5-d4 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) studies of Givinostat. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]
Introduction to Givinostat and the Role of Internal Standards
Givinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of Duchenne Muscular Dystrophy (DMD).[3][4] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. Stable isotope-labeled (SIL) internal standards (IS) are considered the most appropriate for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5] this compound, a deuterium-labeled analog of a Givinostat impurity, serves as an ideal internal standard for the precise quantification of Givinostat in biological matrices.[6][7]
Chemical Information:
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Givinostat | {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate | 497833-27-9 | C₂₄H₂₇N₃O₄ | 421.49 |
| Givinostat Impurity 5 | 4-acetamidobenzamide | 58202-83-8 | C₉H₁₀N₂O₂ | 178.19[8][9] |
| This compound | 4-acetamidobenzamide-d4 | N/A | C₉H₆D₄N₂O₂ | 182.22 [8][10] |
Mechanism of Action: Histone Deacetylase Inhibition
Givinostat functions by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Givinostat leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure, allowing for the transcription of genes that can reduce inflammation and muscle degeneration.[3][4]
Caption: Mechanism of action of Givinostat as an HDAC inhibitor.
Bioanalytical Method for Givinostat Quantification
The following is a detailed protocol for the quantification of Givinostat in rat plasma using this compound as an internal standard, adapted from a validated UPLC-MS/MS method.[11][12]
Experimental Workflow
Caption: Workflow for the bioanalytical quantification of Givinostat.
Materials and Reagents
-
Givinostat (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (blank)
Stock and Working Solutions
-
Givinostat Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Givinostat in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound in the same solvent as the Givinostat stock.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the Givinostat stock solution with methanol (B129727) or a methanol/water mixture. Prepare a working solution of this compound at a fixed concentration (e.g., 200 ng/mL).
Sample Preparation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 25% acetonitrile in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
The following conditions are based on a published method for Givinostat and can be optimized for specific instrumentation.[11][12]
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 0.5 min, hold for 0.4 min, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 kV |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Givinostat | 422.01 | 186.11 | 0.1 | 30 | 25 |
| This compound (IS) | 183.2 | 121.1 | 0.1 | 25 | 15 |
| Note: The MRM transition for this compound is a proposed transition based on its structure (4-acetamidobenzamide-d4) and may require optimization. |
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10).[1] The following table summarizes typical acceptance criteria and representative data from a validated Givinostat assay.[11][12][13]
| Validation Parameter | Acceptance Criteria | Representative Data (from a Givinostat assay) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | N/A | 2 - 4000 ng/mL |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 95.8% - 108.6% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | CV of IS-normalized MF ≤ 15% | 98.2% - 107.6% |
| Stability | Within ±15% of nominal concentration | Stable under various storage conditions |
Givinostat Metabolism
Givinostat is extensively metabolized in the body, forming four major inactive metabolites.[14] The primary metabolic pathways do not involve cytochrome P450 (CYP) enzymes or uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs).[14] While a detailed metabolic map is not fully elucidated in the public domain, it is understood that metabolism is a key elimination route, followed by renal and biliary excretion of the metabolites.[14]
Conclusion
This compound is a highly suitable internal standard for the quantification of Givinostat in biological samples for DMPK studies. Its use in a validated LC-MS/MS method, as outlined in these notes, can ensure the generation of high-quality, reliable data to support drug development programs. The provided protocols and parameters serve as a robust starting point for method development and validation in any bioanalytical laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Givinostat - Wikipedia [en.wikipedia.org]
- 5. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Givinostat Impurity 5 - CAS - 58202-83-8 | Axios Research [axios-research.com]
- 9. veeprho.com [veeprho.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Givinostat Impurity 5 | CAS No- 58202-83-8 | NA [chemicea.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantitative Analysis of Givinostat in Human Plasma using Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Givinostat in human plasma using Isotope Dilution Mass Spectrometry (IDMS) with Givinostat impurity 5-d4 as the internal standard. Givinostat is a histone deacetylase (HDAC) inhibitor under investigation for the treatment of Duchenne muscular dystrophy (DMD) and other conditions. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol provides detailed procedures for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing.
Introduction
Givinostat is a promising therapeutic agent that functions as a pan-HDAC inhibitor. By inhibiting HDACs, Givinostat modulates gene expression, leading to anti-inflammatory and anti-fibrotic effects, and promoting muscle regeneration.[1][2][3] Accurate quantification of Givinostat in biological matrices is essential for understanding its pharmacokinetics and pharmacodynamics.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high precision and accuracy. This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. The use of an internal standard that co-elutes with the analyte compensates for variations in sample preparation, matrix effects, and instrument response.[4] This application note employs this compound, a deuterated analog of a known Givinostat impurity, as the internal standard for the precise quantification of Givinostat.
Signaling Pathway of Givinostat in Duchenne Muscular Dystrophy
Givinostat's mechanism of action in Duchenne muscular dystrophy involves the inhibition of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones and other proteins. In DMD, the absence of dystrophin leads to a cascade of pathological events, including chronic inflammation, fibrosis, and impaired muscle regeneration. HDACs are often overactive in dystrophic muscle, exacerbating these processes.
By inhibiting HDACs, Givinostat promotes histone hyperacetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in muscle repair and regeneration. Key transcription factors such as Myocyte Enhancer Factor 2 (MEF2) and MyoD, which are crucial for myogenesis, are positively regulated by HDAC inhibition. Furthermore, Givinostat has been shown to reduce the production of pro-inflammatory cytokines and decrease the activity of fibro-adipogenic progenitors (FAPs), thereby mitigating inflammation and fibrosis.[3]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Givinostat | Commercially available | ≥98% purity |
| This compound | Commercially available | Isotopic purity ≥98% |
| Acetonitrile (B52724) | Commercially available | LC-MS grade |
| Formic acid | Commercially available | LC-MS grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma (K2EDTA) | Commercially available | Pooled, drug-free |
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions (1 mg/mL):
-
Givinostat Stock: Accurately weigh approximately 10 mg of Givinostat and dissolve in a minimal amount of DMSO, then bring to a final volume of 10 mL with methanol (B129727).
-
This compound (Internal Standard) Stock: Accurately weigh approximately 1 mg of this compound and dissolve in a minimal amount of DMSO, then bring to a final volume of 1 mL with methanol.
Working Solutions:
-
Prepare serial dilutions of the Givinostat stock solution with methanol to create working solutions for calibration standards (CS) and quality controls (QC).
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
Calibration Standards and Quality Controls:
-
Spike blank human plasma with the Givinostat working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration curve range is 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
| Sample Type | Givinostat Concentration (ng/mL) |
| CS1 | 1 |
| CS2 | 5 |
| CS3 | 10 |
| CS4 | 50 |
| CS5 | 100 |
| CS6 | 500 |
| CS7 | 1000 |
| Low QC | 3 |
| Medium QC | 300 |
| High QC | 800 |
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of the 100 ng/mL this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
|---|---|
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) | %B | |---|---| | 0.0 | 10 | | 0.5 | 10 | | 2.5 | 90 | | 3.5 | 90 | | 3.6 | 10 | | 5.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Givinostat | 422.2 | 186.1 | 30 | 25 |
| this compound | 183.2 | 141.1 | 25 | 15 |
Note: The mass transition for this compound (4-acetamidobenzamide-d4) is predicted based on its structure. The precursor ion is [M+H]+ and the product ion corresponds to a characteristic fragment. These parameters should be optimized on the specific instrument used.
Data Analysis and Quantitative Results
The concentration of Givinostat in unknown samples is determined by calculating the peak area ratio of the Givinostat product ion to the this compound product ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression is typically used for the calibration curve.
Example Calibration Curve Data:
| Concentration (ng/mL) | Peak Area Ratio (Givinostat/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.228 |
| 500 | 6.145 |
| 1000 | 12.310 |
Method Validation Summary (Representative Data):
| Parameter | Result |
| Linearity (r²) | >0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (at QC levels) | 95-105% |
| Precision (RSD% at QC levels) | <10% |
| Recovery | >85% |
| Matrix Effect | Minimal |
Conclusion
This application note provides a detailed and reliable IDMS method for the quantification of Givinostat in human plasma using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for a wide range of research applications in the development and clinical investigation of Givinostat. The provided protocols for sample preparation, LC-MS/MS analysis, and data handling can be readily implemented in a bioanalytical laboratory.
References
Troubleshooting & Optimization
Givinostat impurity 5-d4 stability issues in solution
Technical Support Center: Givinostat Impurity 5-d4
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered in solution.
Frequently Asked Questions (FAQs)
Q1: We are observing a rapid degradation of this compound in our aqueous stock solution. What are the likely causes?
A1: Rapid degradation of this compound in aqueous solutions is often attributed to the hydrolysis of the hydroxamic acid functional group. The stability of this group is highly dependent on the pH, temperature, and presence of certain ions in the solution. For instance, solutions with a pH outside the optimal range of 4-6 can accelerate degradation. Additionally, elevated temperatures and the presence of strong nucleophiles or metal ions can catalyze the breakdown of the compound.
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO. If aqueous solutions are necessary for your experiments, they should be prepared fresh daily from the DMSO stock. Aqueous solutions should be maintained at a pH between 4 and 6 and stored at 2-8°C for short-term use (up to 24 hours). For long-term storage, the anhydrous DMSO stock solution should be kept at -20°C or -80°C.
Q3: How can we monitor the stability of this compound in our experimental samples?
A3: The stability of this compound can be monitored using a stability-indicating HPLC method. This involves analyzing the sample at different time points and quantifying the peak area of the parent compound relative to its degradation products. A well-developed HPLC method should be able to separate the parent compound from all potential impurities and degradants.
Q4: We have noticed a change in the color of our this compound solution. Is this an indication of degradation?
A4: A change in the color of the solution can be an indicator of chemical degradation. This may be due to the formation of degradation products that absorb light differently than the parent compound. If you observe a color change, it is crucial to re-evaluate the purity of your solution using an appropriate analytical technique such as HPLC or LC-MS to confirm its integrity before use.
Troubleshooting Guides
Issue 1: Inconsistent Potency in Cell-Based Assays
Symptoms:
-
High variability in dose-response curves.
-
Loss of biological activity over the duration of the experiment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Culture Media | 1. Minimize Incubation Time: Reduce the time the compound is in the culture media before analysis. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. 3. pH of Media: Ensure the pH of your cell culture media is stable and within the optimal range for the compound's stability. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes. 2. Include a Surfactant: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01%) to your buffer, if compatible with your assay. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
New peaks appearing in the chromatogram over time.
-
A decrease in the peak area of the main compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Control pH: Ensure the pH of your mobile phase and sample diluent is within the 4-6 range. 2. Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation in the vials while waiting for injection. |
| Oxidative Degradation | 1. Degas Solvents: Thoroughly degas all mobile phases and solvents. 2. Use Antioxidants: If permissible by the experimental design, consider adding a small amount of an antioxidant to your stock solution. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Work in Low Light: Perform sample preparation under low-light conditions whenever possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes in amber, low-binding tubes and store at -80°C.
-
-
Aqueous Working Solutions:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer (e.g., PBS, cell culture media). Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects.
-
Prepare these aqueous solutions fresh immediately before use and do not store them for extended periods.
-
Protocol 2: HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolytic degradation of Givinostat.
Givinostat Impurity 5-d4 Analysis: Technical Support Center
Welcome to the technical support center for Givinostat (B1684626) impurity 5-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Givinostat impurity 5-d4 and what is its role in bioanalysis?
This compound is the deuterium-labeled form of Givinostat impurity 5. Its chemical name is 4-acetamidobenzamide-2,3,5,6-d4. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Givinostat and its related impurities in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
Q2: What are the most common analytical challenges encountered when using deuterated internal standards like this compound?
The most frequently observed issues when using deuterated internal standards include:
-
Isotopic Exchange: The replacement of deuterium (B1214612) atoms with hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups.[2]
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This can lead to differential matrix effects.
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the biological matrix, leading to inaccurate quantification.[3]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the internal standard solution can lead to an overestimation of the analyte concentration.[2]
Q3: My analytical results show high variability. Could isotopic exchange of this compound be the cause?
High variability can indeed be a symptom of isotopic exchange. This compound has deuterium atoms on an aromatic ring, which are generally stable. However, the stability can be compromised under certain pH and temperature conditions during sample storage and preparation. To minimize the risk of isotopic exchange, it is crucial to control the pH of your solutions and avoid prolonged exposure to harsh acidic or basic conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Givinostat and its impurities using this compound as an internal standard.
Issue 1: Poor Peak Shape or Splitting for Givinostat and/or this compound
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Givinostat is known to be less stable at certain pH values.[4] |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Column Silanols | Use a mobile phase additive like triethylamine (B128534) or a base-deactivated column. |
Issue 2: Inaccurate Quantification and High Variability
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | Ensure co-elution of Givinostat and this compound. If a chromatographic shift is observed, consider adjusting the gradient or using a column with different selectivity. Evaluate matrix effects by performing post-extraction addition experiments.[3] |
| Isotopic Exchange | Prepare fresh standards and samples. Avoid extreme pH and high temperatures during sample preparation and storage. |
| Impurity in Internal Standard | Verify the purity of the this compound standard. If significant amounts of the unlabeled impurity are present, this will lead to inaccurate results. |
| Poor Extraction Recovery | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery for both the analyte and the internal standard. |
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
| Potential Cause | Recommended Solution |
| Metabolites of Givinostat | Givinostat is metabolized in the liver, leading to several metabolites (e.g., ITF2374, ITF2375).[3] These may co-elute and interfere with the analysis. Optimize the chromatographic method to separate these metabolites from the analyte and internal standard. |
| Degradation Products | Givinostat can degrade under certain conditions.[4] Ensure proper storage and handling of samples and standards. |
| Contamination from Sample Collection Tubes or Solvents | Use high-purity solvents and test different types of sample collection tubes for leachables. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Givinostat in Rat Plasma
This protocol is adapted from a validated method for the determination of Givinostat in rat plasma and can serve as a starting point for the analysis of Givinostat and its impurities.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of Givinostat and its impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cone Voltage and Collision Energy: To be optimized for each analyte.
Quantitative Data Summary
| Parameter | Givinostat | Reference |
| Linearity Range | 2 - 4000 ng/mL | [5][7] |
| Intra-day Precision (RSD%) | < 15% | [5][7] |
| Inter-day Precision (RSD%) | < 15% | [5][7] |
| Accuracy (RE%) | 95.8% - 108.6% | [5][7] |
| Recovery | > 90% | [5][7] |
| Matrix Effect | 98.2% - 107.6% | [5][7] |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US10688047B2 - Physically and chemically stable oral suspensions of givinostat - Google Patents [patents.google.com]
- 5. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Troubleshooting poor peak shape for Givinostat impurity 5-d4
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC/UPLC analysis of Givinostat and its related impurities, with a specific focus on addressing poor peak shape for Givinostat impurity 5-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound?
This compound is the deuterium-labeled form of Givinostat impurity 5. It is commonly used as an internal standard in analytical methods, such as LC-MS, for the precise quantification of Givinostat and its impurities in various samples.
Q2: I am observing poor peak shape (tailing, fronting, or broadening) for this compound. What are the potential causes and solutions?
Poor peak shape can arise from a variety of factors related to the analytical method, the HPLC/UPLC system, or the column itself. Below is a systematic guide to troubleshoot these issues.
Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanols on the silica-based column packing can interact with basic analytes, causing tailing.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of Givinostat and its impurities to ensure they are fully protonated.
-
Incorporate a competitive amine (e.g., triethylamine) into the mobile phase to block active silanol sites.
-
Use a column with a highly inert packing material or one that is specifically designed for the analysis of basic compounds.
-
-
-
Column Contamination: Accumulation of particulate matter from the sample or mobile phase on the column inlet frit can distort the peak shape.[1]
-
Solution:
-
Reverse-flush the column according to the manufacturer's instructions.
-
If the problem persists, replace the column inlet frit or the column itself.
-
Always use an in-line filter and a guard column to protect the analytical column.[1]
-
-
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to peak tailing, especially for ionizable compounds.[2]
-
Solution:
-
Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.
-
Verify the accuracy of the pH measurement of the mobile phase.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.[3]
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
-
Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
Potential Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet.[4][5]
-
Solution:
-
Dilute the sample or decrease the injection volume.[4]
-
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
-
Column Collapse: A sudden physical change in the column bed, often due to operating outside the recommended pH or temperature limits, can cause severe peak fronting.[1]
-
Solution:
-
Verify that the operating conditions are within the column manufacturer's specifications.
-
If column collapse is suspected, the column will likely need to be replaced.
-
-
Peak Broadening
Broad peaks can compromise resolution and reduce sensitivity.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.
-
Solution:
-
Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
-
Column Deterioration: Over time, the performance of an HPLC column will degrade, leading to broader peaks.
-
Solution:
-
Replace the column with a new one of the same type.
-
-
-
Slow Gradient or Isocratic Elution: For complex samples, a shallow gradient or isocratic method may not be sufficient to focus the analyte bands, resulting in broad peaks.
-
Solution:
-
Optimize the gradient profile to ensure adequate peak focusing.
-
-
Data Presentation
The following table summarizes key parameters for a typical reverse-phase UPLC method for Givinostat and its impurities, which can be used as a starting point for method development and troubleshooting.
| Parameter | Recommended Value/Range |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Detection | UV at 254 nm or MS detection |
Experimental Protocols
General Protocol for UPLC Analysis of Givinostat and Impurities:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Givinostat and this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare working standards and sample solutions by diluting the stock solutions with the initial mobile phase composition.
-
-
UPLC System Setup and Analysis:
-
Set up the UPLC system with the column and mobile phases as described in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject the standards and samples and acquire the data.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting poor peak shape issues.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Relationship between Potential Causes and Peak Shape Issues
This diagram shows the relationships between common causes and the resulting peak shape problems.
Caption: Causes and their effects on HPLC peak shape.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
Matrix effects in the analysis of Givinostat with a deuterated internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Givinostat, with a specific focus on managing matrix effects using a deuterated internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Givinostat in biological matrices.
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Question: My Givinostat signal is significantly lower (or unexpectedly higher) in plasma samples compared to a clean solvent, even though I am using a deuterated internal standard (e.g., Givinostat-d5). What could be the cause and how can I fix it?
-
Answer: While stable isotope-labeled internal standards are excellent for mitigating matrix effects, they may not always provide complete correction.[1][2][3] This phenomenon, known as differential matrix effects, can occur if the analyte and the internal standard experience different levels of ion suppression or enhancement.[2][3]
Potential Causes and Solutions:
-
Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between Givinostat and its deuterated internal standard, caused by the deuterium (B1214612) isotope effect, can expose them to different co-eluting matrix components.[3]
-
Solution: Optimize your chromatographic method to ensure co-elution. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
-
High Concentration of Matrix Components: Even with a co-eluting internal standard, a very high concentration of interfering compounds in the sample extract can lead to significant ion suppression that is not fully compensated for.[4]
-
Solution: Improve your sample preparation method. While protein precipitation is a common and straightforward technique, it may not be sufficient for removing all interfering phospholipids (B1166683) and other matrix components.[5][6] Consider implementing a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
-
-
Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to inconsistent ionization and contribute to matrix effects.
-
Solution: Regularly clean the ion source according to the manufacturer's recommendations.
-
-
Issue 2: High Variability in Internal Standard Response
-
Question: The peak area of my deuterated internal standard is highly variable across my sample batch. What does this indicate and what should I do?
-
Answer: High variability in the internal standard response can indicate inconsistent sample preparation or significant and variable matrix effects across different samples.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Errors in pipetting during sample preparation, particularly during the protein precipitation step, can lead to variable recoveries and, consequently, variable internal standard responses.
-
Solution: Ensure accurate and consistent pipetting techniques. Use calibrated pipettes and perform a thorough mixing of the sample with the precipitation solvent.
-
-
Variable Matrix Effects: Different lots of biological matrix (e.g., plasma from different subjects) can have varying compositions, leading to different degrees of ion suppression.[8]
-
Solution: Evaluate the matrix effect across multiple sources of your biological matrix during method validation. If significant variability is observed, a more robust sample clean-up method may be necessary.
-
-
Issue 3: Poor Peak Shape for Givinostat and/or Internal Standard
-
Question: I am observing peak fronting or tailing for my Givinostat and internal standard peaks. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors related to the analytical column, mobile phase, or sample solvent.
Potential Causes and Solutions:
-
Column Overload: Injecting too much analyte onto the column can lead to peak fronting.
-
Solution: Dilute your samples or reduce the injection volume.
-
-
Column Degradation: Over time, the performance of an analytical column can degrade, leading to poor peak shape.
-
Solution: Replace the analytical column. Using a guard column can help extend the life of the main column.[9]
-
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard recommended for Givinostat analysis?
A1: A stable isotope-labeled internal standard, such as a deuterated version of Givinostat, is considered the gold standard for quantitative bioanalysis using LC-MS/MS. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[3] This allows for more accurate and precise quantification by correcting for variations in the analytical process.
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[7] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of the analytical method.[7]
Q3: How can I quantitatively assess the matrix effect for my Givinostat assay?
A3: The matrix effect can be assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a clean solvent at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to assess the effectiveness of the internal standard in compensating for matrix effects.
Q4: What are the typical recovery and matrix effect values for Givinostat analysis in plasma?
A4: One published UPLC-MS/MS method for Givinostat in rat plasma reported a recovery of over 90% and a matrix effect within the range of 98.2% to 107.6%.[5][10] It is important to note that this study used eliglustat (B216) as an internal standard. When using a deuterated internal standard, similar or better performance in compensating for matrix effects would be expected.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common method for extracting Givinostat from plasma samples.[5][6]
-
To 100 µL of plasma sample, add 10 µL of the deuterated internal standard working solution.
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
UPLC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of Givinostat.
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |
| Mobile Phase B | Acetonitrile[5][6] |
| Gradient | Gradient elution is typically used. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| MRM Transition (Givinostat) | m/z 422.01 → 186.11[6][10] |
| MRM Transition (IS) | To be determined for the specific deuterated IS |
| Capillary Voltage | 2.0 kV[10] |
| Source Temperature | 150°C[10] |
| Desolvation Temperature | 600°C[10] |
Quantitative Data Summary
Table 1: Bioanalytical Method Validation Parameters for Givinostat in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 2 - 4000 ng/mL | [5][10] |
| Correlation Coefficient (r²) | 0.998 | [5][10] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [6][10] |
| Accuracy (RE%) | 95.8% - 108.6% | [5][10] |
| Precision (RSD%) | < 15% | [5][10] |
| Extraction Recovery | > 90% | [5][10] |
| Matrix Effect | 98.2% - 107.6% | [5][10] |
Visualizations
Caption: Experimental workflow for the analysis of Givinostat in plasma.
Caption: Illustration of ion suppression in the mass spectrometer source.
References
- 1. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. tandfonline.com [tandfonline.com]
Improving the recovery of Givinostat impurity 5-d4 from biological matrices
Welcome to the technical support center for Givinostat bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the extraction and quantification of Givinostat and its impurities from biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide: Improving Recovery of Givinostat Impurity 5-d4
This guide addresses common issues encountered during the extraction of this compound from biological samples. Givinostat impurity 5 has been identified as 4-acetamidobenzamide (B3061160), a more polar compound than the parent drug, Givinostat. Its deuterated form, this compound, is 4-acetamidobenzamide-2,3,5,6-d4. The difference in polarity between Givinostat and this impurity is a critical factor in optimizing recovery.
Q1: I am experiencing low recovery of this compound using a protein precipitation method that works well for the parent Givinostat. What could be the cause?
A1: Low recovery of a more polar metabolite or impurity compared to the parent drug during protein precipitation is a common issue. Here are the likely causes and troubleshooting steps:
-
Analyte Adsorption: The polar nature of 4-acetamidobenzamide may cause it to adsorb to precipitated proteins.
-
Troubleshooting:
-
Acidify the Sample: Before adding the precipitation solvent (e.g., acetonitrile), acidify the plasma sample with a small volume of a weak acid like formic acid (e.g., to a final concentration of 0.1-1%). This can help to disrupt interactions between the analyte and proteins.
-
Optimize Precipitation Solvent: While acetonitrile (B52724) is common, methanol (B129727) or a mixture of acetonitrile and methanol could be tested. Methanol is more polar and may be more effective at keeping the polar impurity in the supernatant.
-
-
-
Insufficient Phase Separation: Incomplete precipitation of proteins can lead to a "fluffy" pellet that traps the supernatant containing the analyte.
-
Troubleshooting:
-
Increase Centrifugation Speed and Time: Ensure your centrifugation parameters are sufficient to form a compact protein pellet. Try increasing the g-force and/or the duration of the spin.
-
Sub-zero Temperature Precipitation: Performing the precipitation and centrifugation at low temperatures (e.g., -20°C) can often result in a cleaner and more compact protein pellet.
-
-
Q2: My recovery of this compound is inconsistent when using liquid-liquid extraction (LLE). How can I improve this?
A2: Inconsistent LLE recovery for a polar compound is often related to the choice of organic solvent and pH of the aqueous phase.
-
Inappropriate Solvent Polarity: A non-polar solvent that efficiently extracts the lipophilic Givinostat may be too non-polar for the more hydrophilic 4-acetamidobenzamide.
-
Troubleshooting:
-
Increase Solvent Polarity: Switch to a more polar, water-immiscible organic solvent. For example, if you are using methyl tert-butyl ether (MTBE), try ethyl acetate (B1210297) or a mixture of MTBE and ethyl acetate. Dichloromethane is another option, though it forms the lower layer, which can be more challenging to separate.
-
"Salting Out" Effect: Adding salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous phase can increase the partitioning of polar analytes into the organic phase.
-
-
-
Incorrect pH: The pH of the sample will affect the ionization state of the analyte and thus its solubility in the organic phase.
-
Troubleshooting:
-
Adjust Sample pH: 4-acetamidobenzamide is a neutral to weakly acidic compound. Adjusting the pH of the biological matrix to a neutral or slightly acidic pH (e.g., pH 6-7) will ensure it is in its neutral form, maximizing its partitioning into the organic solvent.
-
-
Q3: I am developing a solid-phase extraction (SPE) method and see poor retention of this compound on a standard reversed-phase (C18) cartridge. What should I do?
A3: Poor retention of polar compounds on reversed-phase SPE sorbents is a frequent challenge.
-
Insufficient Retention on Non-Polar Sorbent: The polar nature of 4-acetamidobenzamide leads to weak interaction with the non-polar C18 stationary phase, causing it to elute during the sample loading or washing steps.
-
Troubleshooting:
-
Use a More Retentive Reversed-Phase Sorbent: Consider using a C8 or a phenyl-hexyl phase, which can sometimes provide different selectivity for aromatic compounds.
-
Switch to a Polymer-Based Reversed-Phase Sorbent: Polymeric sorbents (e.g., Oasis HLB) offer a mixed-mode (hydrophilic-lipophilic balance) retention mechanism and can be more effective at retaining polar compounds than traditional silica-based sorbents.
-
Consider Normal-Phase or Mixed-Mode SPE:
-
Normal-Phase SPE: If the sample can be prepared in a non-aqueous solvent, a normal-phase sorbent (e.g., silica (B1680970) or diol) could be effective.
-
Mixed-Mode SPE: A mixed-mode cation exchange (MCX) or anion exchange (MAX) sorbent could be highly effective, depending on the pKa of the impurity. Since 4-acetamidobenzamide is neutral to weakly acidic, a MAX sorbent might be suitable.
-
-
-
Frequently Asked Questions (FAQs)
Q: What are the main challenges in the bioanalysis of Givinostat and its impurities? A: The primary challenges include the potential for low recovery of more polar metabolites and impurities compared to the parent drug, managing matrix effects from complex biological samples, and ensuring the stability of the analytes during sample collection, storage, and processing.
Q: Why is a deuterated internal standard like this compound used? A: A deuterated internal standard is considered the "gold standard" for quantitative bioanalysis using mass spectrometry. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification of the analyte.
Q: Can the same extraction method be used for both Givinostat and its more polar impurities? A: While it is possible, it often requires significant optimization. A method optimized for a lipophilic drug like Givinostat (e.g., LLE with a non-polar solvent) may yield poor recovery for a more polar impurity. It is often necessary to use a more universal method like a well-developed SPE protocol or to perform separate extractions optimized for each compound's properties.
Q: What is the mechanism of action of Givinostat? A: Givinostat is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it leads to an increase in the acetylation of histones and other proteins. This results in a more relaxed chromatin structure, allowing for the transcription of genes involved in muscle repair and anti-inflammatory responses.
Quantitative Data Summary
The following table provides an overview of expected recovery rates for Givinostat and a representative polar impurity (like Givinostat impurity 5) from human plasma using common extraction techniques. These values are based on typical performance and may vary depending on the specific protocol and laboratory conditions.
| Extraction Method | Analyte | Expected Recovery (%) | Key Considerations |
| Protein Precipitation | Givinostat | > 90% | Simple, fast, but can have significant matrix effects. |
| Polar Impurity (e.g., Impurity 5) | 50 - 80% | Recovery can be lower due to adsorption to precipitated proteins. | |
| Liquid-Liquid Extraction | Givinostat | > 85% | Requires optimization of solvent and pH. |
| Polar Impurity (e.g., Impurity 5) | 40 - 70% | Requires a more polar extraction solvent; may be prone to emulsion formation. | |
| Solid-Phase Extraction | Givinostat | > 90% | Provides the cleanest extracts and reduces matrix effects. |
| Polar Impurity (e.g., Impurity 5) | > 85% | Requires careful selection of the sorbent (e.g., polymeric or mixed-mode). |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a fast and simple method for sample clean-up, suitable for initial screening.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting lipophilic compounds like Givinostat.
-
To 200 µL of plasma sample in a glass tube, add 20 µL of internal standard solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Add 1 mL of ethyl acetate (or another suitable organic solvent).
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol, using a mixed-mode polymeric sorbent, is recommended for obtaining the cleanest extracts and good recovery of both Givinostat and its polar impurities.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding 200 µL of 2% formic acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Visualizations
Technical Support Center: Minimizing Isotopic Exchange in Deuterium-Labeled Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange in deuterium-labeled standards. Below you will find frequently asked questions (FAQs) for foundational knowledge and troubleshooting guides to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) isotopic exchange and why is it a concern?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom in a labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice versa.[1] This process, also known as back-exchange, is problematic as it can compromise the accuracy of quantitative analyses that rely on these standards.[1] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to "false positives" and inaccurate measurements.[1]
Q2: Which deuterium labels are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms such as oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur are highly susceptible to exchange.[1] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1] It is advantageous to use ¹³C and ¹⁵N isotopes as they are not able to exchange; however, deuterium labeling is commonly used due to cost factors.
Q3: What are the best practices for storing deuterium-labeled standards to ensure their stability?
A3: Proper storage is crucial to maintain the isotopic purity of deuterated internal standards.[2] General recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are often recommended to slow down the exchange rate.[1]
-
Solvent Choice: Whenever possible, store deuterium-labeled standards in aprotic solvents such as acetonitrile (B52724), dioxane, or tetrahydrofuran.[1] If an aqueous solution is necessary, using a D₂O-based buffer is preferable.[1]
-
pH: If using an aqueous buffer, maintain a pH where the exchange rate is at a minimum for the specific compound, which for many compounds is in the acidic range.[1]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.
-
Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.
Troubleshooting Guides
Issue 1: I am observing a lower-than-expected signal from my deuterium-labeled internal standard and/or the appearance of a signal at the mass of the unlabeled analyte.
This is a common indication that your deuterium-labeled standard is undergoing isotopic exchange. The following guide will help you troubleshoot the potential causes.
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Q&A for Troubleshooting
Q: What are the primary factors that influence the rate of deuterium exchange?
A: The rate of hydrogen-deuterium exchange is influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acids and bases. For many compounds, particularly those with amide protons, the minimum exchange rate occurs at a pH of approximately 2.5-3.[1]
-
Temperature: Higher temperatures increase the rate of exchange.[1] It is recommended to work at low temperatures (around 0°C) to minimize exchange, especially during analysis.[1]
-
Solvent: Protic solvents like water and methanol (B129727) can readily exchange protons with the labeled standard.[1] Aprotic solvents such as acetonitrile are preferred.
-
Label Position: As mentioned previously, deuterium atoms on heteroatoms or on carbons adjacent to carbonyl groups are more susceptible to exchange.
| Factor | Condition | Impact on Deuterium Exchange Rate | Recommendation |
| pH | Acidic (~2.5-3.0) | Minimum exchange rate for many compounds.[1] | Quench samples by acidifying to this pH range. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant, increasing the rate. | Avoid neutral pH during sample processing if possible. | |
| Basic (>8.0) | Exchange rate is significantly accelerated. | Avoid basic conditions. | |
| Temperature | Low (~0°C) | Significantly reduced rate.[1] | Perform all post-labeling steps at 0°C or on ice. |
| Ambient (~25°C) | Moderate rate, can be significant over time. | Minimize time at ambient temperature. | |
| Elevated (>40°C) | Substantially increased rate.[1] | Avoid heating samples with deuterium-labeled standards. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal exchange. | Use for reconstitution and dilution whenever possible.[1] |
| Protic (e.g., Water, Methanol) | High potential for exchange.[1] | If necessary, use D₂O-based buffers or keep exposure time to a minimum. |
Experimental Protocols
Protocol for Minimizing Back-Exchange During LC-MS Analysis
This protocol is designed for analyzing deuterium-labeled compounds while minimizing the loss of the deuterium label during the analytical run.
1. Sample Preparation:
-
If possible, perform the final dilution of the sample in an aprotic solvent or a D₂O-based buffer.[1]
-
If using an aqueous solution, ensure it is acidified to a pH of approximately 2.5-3.0 with an appropriate acid (e.g., formic acid).[1]
-
Maintain samples at a low temperature (e.g., 0-4°C) in the autosampler throughout the analysis.
2. LC System Configuration:
-
Use a mobile phase with a low pH, typically containing 0.1% formic acid.
-
Keep the analytical column at a low temperature (e.g., 0°C or subzero) if your instrumentation allows.[3]
-
Minimize the analysis time to reduce the exposure of the standard to the protic mobile phase.
3. MS System Configuration:
-
Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[1]
Workflow for Minimizing Deuterium Exchange
Caption: Experimental workflow to minimize deuterium exchange during LC-MS analysis.
Signaling Pathways and Mechanisms
Simplified Mechanism of Acid-Catalyzed H/D Exchange
The following diagram illustrates the general mechanism of acid-catalyzed hydrogen-deuterium exchange for a deuterium label on a heteroatom (e.g., oxygen or nitrogen).
Caption: Simplified mechanism of acid-catalyzed H/D exchange.
References
Calibration curve issues with Givinostat impurity 5-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Givinostat impurity 5-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Givinostat impurity 5.[1] It is commonly used as an internal standard (IS) in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Givinostat impurity 5 in biological samples.[1] The key advantage of using a deuterated internal standard is that its physicochemical properties are very similar to the analyte of interest. This allows it to mimic the behavior of the analyte during sample preparation, extraction, and analysis, effectively compensating for variability and improving the accuracy and precision of the results.[2]
Q2: My calibration curve for this compound is non-linear. What are the potential causes?
Non-linearity in calibration curves can arise from several factors, ranging from instrumental issues to the chemical behavior of the analyte and internal standard.[3][4] Common causes include:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a downward curve.[3][4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, causing ion suppression or enhancement.[5][6]
-
Isotopic Instability: The deuterium (B1214612) label on the internal standard could be unstable, leading to back-exchange with hydrogen. This can alter the response of both the internal standard and the analyte.[7][8]
-
Inaccurate Standard Preparation: Errors in the preparation of calibration standards can lead to a non-linear relationship.
-
Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can affect the accuracy of peak integration.
Q3: Can the deuterium label on this compound exchange with hydrogen? What are the consequences?
Deuterium labels can sometimes exchange with hydrogen from the surrounding solvent, a phenomenon known as isotopic exchange or back-exchange.[7][8] This can be influenced by factors such as pH and temperature. If this occurs, the concentration of the deuterated internal standard will decrease, while the concentration of the unlabeled analyte may appear to increase. This would compromise the accuracy of the quantification.[7] It is crucial to assess the stability of the deuterated internal standard during method development.
Q4: I am observing a shift in the retention time of this compound compared to the unlabeled impurity. Is this normal?
A slight difference in retention time between a deuterated compound and its unlabeled counterpart is a known phenomenon called the "isotope effect".[8] Deuterated compounds often elute slightly earlier in reversed-phase chromatography. While this is often a minor shift, it can become problematic if the analyte and the internal standard elute in a region of the chromatogram with varying matrix effects.[5][8] This can lead to "differential matrix effects," where the two compounds are affected differently by ion suppression or enhancement, leading to inaccurate results.[5][6]
Troubleshooting Guides
Guide 1: Investigating Calibration Curve Non-Linearity
If you are experiencing a non-linear calibration curve, follow this systematic approach to identify and resolve the issue.
Step 1: Evaluate the Curve Shape
-
Downward Curve at High Concentrations: This often indicates detector saturation.[4]
-
Solution: Extend the calibration range with lower concentration standards to find the linear portion of the curve. You can also try reducing the injection volume or diluting the samples.[4]
-
-
Poor Linearity Across the Entire Range (Low R² value): This suggests more fundamental issues with the method.[4]
-
Solution: Proceed to the next steps to investigate standard preparation, matrix effects, and internal standard stability.
-
Step 2: Verify Standard and Sample Preparation
-
Action: Prepare a fresh set of calibration standards and quality control (QC) samples.
-
Rationale: Errors in serial dilutions or pipetting are a common source of non-linearity.
Step 3: Assess for Matrix Effects
-
Action: Perform a matrix effect experiment as detailed in the "Experimental Protocols" section below.
-
Rationale: Matrix effects can cause significant deviations from linearity.[5] Understanding their impact is crucial for developing a robust method.
Step 4: Check for Internal Standard Instability
-
Action: Evaluate the stability of this compound in the sample matrix under the conditions of your assay. A protocol for this is provided below.
-
Rationale: Degradation or isotopic exchange of the internal standard will lead to inaccurate results.[7][8]
Step 5: Optimize Chromatographic Conditions
-
Action: Review your chromatographic method.
-
Rationale: Ensure that the peaks for Givinostat impurity 5 and its d4-labeled internal standard are well-resolved and have good peak shape. If necessary, optimize the mobile phase, gradient, or column to improve separation from interfering matrix components.[6]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This experiment helps determine if components in the biological matrix are affecting the ionization of the analyte and internal standard.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Stock solutions of Givinostat impurity 5 and this compound.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix first, then spike the analyte and internal standard into the extracted matrix at low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect = (Peak Response in Set B / Peak Response in Set A) * 100
-
Data Interpretation:
A value close to 100% indicates minimal matrix effect. A value less than 100% suggests ion suppression, and a value greater than 100% indicates ion enhancement. The coefficient of variation (CV%) of the internal standard-normalized matrix factor across the different matrix sources should ideally be ≤15%.[2]
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 100,000 | 120,000 | N/A | N/A |
| Set B (Post-Extraction) | 85,000 | 102,000 | 85% | 85% |
| Set C (Pre-Extraction) | 80,000 | 98,000 | N/A | N/A |
| Hypothetical data illustrating a case with similar matrix effects for the analyte and IS. |
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 100,000 | 120,000 | N/A | N/A |
| Set B (Post-Extraction) | 60,000 | 96,000 | 60% | 80% |
| Set C (Pre-Extraction) | 55,000 | 92,000 | N/A | N/A |
| Hypothetical data showing differential matrix effects, which can lead to inaccurate quantification. |
Protocol 2: Assessment of Deuterated Internal Standard Stability
This protocol helps to determine if the deuterium label on this compound is stable in the sample matrix.
Procedure:
-
Prepare a Blank Sample: Use a matrix sample that does not contain the analyte.
-
Spike with Internal Standard: Add this compound at the same concentration used in your assay.
-
Incubate: Incubate the sample under the same conditions as your experimental samples (e.g., time, temperature).
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled Givinostat impurity 5.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal, typically less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[7] A higher response suggests potential isotopic instability or contamination of the internal standard with the unlabeled analyte.[7]
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Impact of differential matrix effects on quantification.
Caption: Experimental workflow for assessing internal standard stability.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Detector Saturation, Non-Linearity and Their Impact on Impurity Data – Pharma Stability [pharmastability.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Givinostat Impurity 5-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Givinostat (B1684626) impurity 5-d4.
Frequently Asked Questions (FAQs)
Q1: What is Givinostat impurity 5-d4 and what is its chemical structure?
This compound is the deuterium-labeled version of Givinostat impurity 5.[1] The systematic IUPAC name for this compound is 4-acetamidobenzamide-2,3,5,6-d4.[2] It is often used as an internal standard in analytical and pharmacokinetic research for the precise quantification of Givinostat in biological samples.[2]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in published literature, potential degradation can be inferred from the stability of Givinostat and the general behavior of deuterated compounds. Key potential degradation pathways include:
-
Hydrolysis: The amide linkages in the 4-acetamidobenzamide (B3061160) structure are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 4-aminobenzamide (B1265587) and acetic acid-d4, or 4-acetamidobenzoic acid and ammonia.
-
Isotopic Exchange (H/D Exchange): The deuterium (B1214612) atoms on the aromatic ring are generally stable. However, under certain conditions, such as exposure to strong acids, bases, or catalysts, there is a possibility of back-exchange, where deuterium is replaced by hydrogen from the solvent or matrix.[3][4] Deuterium atoms on carbons adjacent to carbonyl groups can be more susceptible to exchange.[3]
Q3: My analytical results using this compound as an internal standard are inconsistent. What could be the cause?
Inconsistent results when using deuterated internal standards can arise from several factors:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5] This can lead to differential matrix effects, where the analyte and the internal standard are affected differently by components in the sample matrix, compromising accurate quantification.[5][6]
-
Isotopic Exchange: As mentioned above, the loss of deuterium labels can lead to a decreased signal for the internal standard and a potential increase in the signal of the unlabeled analyte, causing inaccuracies.[5]
-
Purity of the Standard: The presence of unlabeled Givinostat impurity 5 in the deuterated standard can lead to an overestimation of the analyte.[3]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement from the sample matrix.[3]
Q4: How can I mitigate the risk of isotopic exchange?
To minimize the risk of deuterium back-exchange:
-
Control pH: Avoid exposing this compound to highly acidic or basic conditions, especially during sample preparation and storage.[7][8] The stability of deuterated compounds is often optimal in a neutral or near-neutral pH range.[7]
-
Solvent Selection: Whenever possible, use aprotic or deuterated solvents for sample preparation and storage to reduce the availability of exchangeable protons.
-
Temperature: Store samples and standards at low temperatures to slow down the rate of exchange reactions.
-
Analysis Time: Analyze samples as quickly as possible after preparation to minimize the time for potential exchange to occur.[7]
Q5: What are the known stability characteristics of the parent drug, Givinostat?
Understanding the stability of Givinostat can provide insights into the potential stability of its impurities.
-
Photostability: Givinostat is not susceptible to degradation when exposed to light.[9]
-
pH-Dependent Solubility and Stability: Givinostat's solubility and stability are pH-dependent. It exhibits the lowest solubility in alkaline conditions.[10] Oral suspensions of Givinostat have been formulated to be physically and chemically stable.[10]
-
In Vitro Stability: In rat plasma, Givinostat has been shown to be stable under various storage conditions, including at room temperature for 3 hours, at 10°C in an autosampler for 4 hours, and through three freeze-thaw cycles.[3] It also demonstrated long-term stability when stored at -80°C for 21 days.[3] In vitro metabolic studies with rat liver microsomes showed a half-life of 92.87 minutes.[3]
Troubleshooting Guides
This section provides structured guidance for addressing common issues encountered during experiments with this compound.
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH. Since Givinostat's stability is pH-dependent, its impurities may also be sensitive to pH. Experiment with a pH range of 3-7. |
| Column Degradation | Flush the column with an appropriate solvent or replace it if it's at the end of its lifespan. |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion. |
Issue 2: Inaccurate Quantification Using this compound as an Internal Standard
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | Modify the HPLC method to ensure co-elution. This could involve adjusting the gradient, flow rate, or trying a different column chemistry. Using a column with slightly lower resolution might help achieve co-elution.[6] |
| Isotopic Back-Exchange | Prepare a sample of the deuterated standard in your sample matrix and analyze it over time to monitor for the appearance of the unlabeled analyte.[4] If exchange is observed, re-evaluate sample preparation and storage conditions (pH, solvent, temperature).[4] |
| Presence of Unlabeled Impurity | Analyze the deuterated standard by itself to quantify the amount of unlabeled Givinostat impurity 5 present. This can then be accounted for in the final calculations. |
Experimental Protocols
Protocol for Assessing Isotopic Stability (H/D Exchange)
Objective: To determine if this compound undergoes isotopic exchange under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the specific buffers or matrices to be used in your experiment (e.g., acidic, basic, and neutral pH buffers).
-
Incubation: Incubate these solutions under the conditions of your experiment (e.g., specific temperature and duration).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each solution.
-
LC-MS/MS Analysis: Analyze the aliquots by LC-MS/MS, monitoring the mass transitions for both this compound and the unlabeled Givinostat impurity 5.
-
Data Evaluation: A significant increase in the peak area of the unlabeled impurity over time, with a corresponding decrease in the deuterated standard's peak area, indicates isotopic exchange.
Data Presentation
Table 1: Stability of Givinostat in Rat Plasma Under Various Storage Conditions
| Storage Condition | Duration | Accuracy (RE%) | Precision (RSD%) |
| Room Temperature | 3 hours | 88.0% - 108.6% | < 15% |
| Autosampler (10°C) | 4 hours | 88.0% - 108.6% | < 15% |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | 88.0% - 108.6% | < 15% |
| Long-Term Storage (-80°C) | 21 days | 88.0% - 108.6% | < 15% |
| Data adapted from a study on Givinostat stability in rat plasma.[3] |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. US10688047B2 - Physically and chemically stable oral suspensions of givinostat - Google Patents [patents.google.com]
Resolving co-eluting peaks with Givinostat impurity 5-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Givinostat and its impurities, specifically addressing the challenge of co-eluting peaks with Givinostat impurity 5-d4.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: I am observing co-elution or poor resolution between Givinostat and this compound in my HPLC/UHPLC analysis. How can I resolve these peaks?
Answer:
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can significantly impact the accuracy of quantification.[1][2] The following steps provide a systematic approach to troubleshoot and resolve co-eluting peaks of Givinostat and its deuterated impurity, this compound.
Step 1: Confirm Co-elution
Before modifying the method, it's crucial to confirm that you are indeed observing co-elution and not another issue like peak fronting or tailing due to other reasons.[3]
-
Peak Shape Analysis: Look for shoulders or asymmetrical peaks in your chromatogram. A shoulder is a strong indication of a co-eluting compound.[2]
-
Peak Purity Analysis (if available):
-
Diode Array Detector (DAD/PDA): A DAD scans across the entire UV-Vis spectrum of an eluting peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS): An MS detector can be used to analyze the mass-to-charge ratio (m/z) across the chromatographic peak. If you observe the m/z for both Givinostat and this compound at the same retention time, co-elution is confirmed.[2]
-
Step 2: Methodical Approach to Resolution
The resolution of two chromatographic peaks is governed by three main factors: efficiency , selectivity , and retention factor (k') . A systematic approach to optimizing these factors will lead to a successful separation.
Experimental Workflow for Method Optimization
Caption: A workflow diagram illustrating the systematic approach to resolving co-eluting peaks.
Step 3: Optimize Retention Factor (k')
The retention factor (often called capacity factor) relates to the time a compound spends in the stationary phase. If peaks are eluting too early (low k'), there is insufficient interaction with the column to achieve separation.[1][2]
-
Action: Weaken the mobile phase. In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
Example: If your current mobile phase is 60% acetonitrile, try reducing it to 55% or 50%. This will increase the retention time of both Givinostat and its impurity, providing a greater opportunity for separation.
Step 4: Optimize Selectivity (α)
Selectivity is the ability of the chromatographic system to distinguish between two analytes. Changing the chemistry of the separation is often the most effective way to improve selectivity.[1]
-
Change Mobile Phase Composition:
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the interactions with the analytes and the stationary phase, leading to changes in elution order or spacing.[1]
-
pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Givinostat has basic and acidic functional groups. A slight adjustment of the mobile phase pH (e.g., from 3.0 to 3.5) can alter the ionization state and improve separation. Buffers should be used to ensure a stable pH.
-
-
Change Stationary Phase (Column Chemistry):
-
If you are using a standard C18 column, consider a column with a different chemistry. Since Givinostat has aromatic rings, a column with a phenyl-hexyl or biphenyl (B1667301) stationary phase might offer different selectivity through pi-pi interactions.[1]
-
Step 5: Optimize Efficiency (N)
Column efficiency relates to the narrowness of the peaks. Narrower peaks are easier to resolve.
-
Column Parameters:
-
Use a longer column or a column with a smaller particle size (e.g., switching from a 5 µm to a 3 µm or sub-2 µm particle column) to increase the number of theoretical plates and improve efficiency.
-
-
Flow Rate: Lowering the flow rate can sometimes improve efficiency, but this will also increase the run time.
Suggested Initial HPLC Method
The following is a good starting point for the analysis of Givinostat, based on published methods for the parent compound.[4]
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B and ramp up. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at a suitable wavelength or MS |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterium-labeled version of Givinostat impurity 5.[5][6] Deuterated compounds are often used as internal standards in quantitative analysis, particularly in mass spectrometry-based assays, because they have nearly identical chemical properties and chromatographic behavior to the unlabeled compound but can be distinguished by their mass.[6]
Q2: Why is it challenging to separate Givinostat from its deuterated impurity?
A2: Deuterated and non-deuterated analogs of a compound are chemically very similar. Their chromatographic retention times are often very close, making them difficult to separate using standard methods. The small difference in mass due to the deuterium (B1214612) atoms typically does not significantly alter the polarity or interaction with the stationary phase.
Q3: Can I just use mass spectrometry to differentiate the co-eluting peaks without changing the chromatography?
A3: While a mass spectrometer can differentiate between Givinostat and this compound based on their different masses, co-elution can still be problematic. A phenomenon known as ion suppression can occur, where the presence of a high concentration of one compound can suppress the ionization of the other in the MS source. This can lead to inaccurate quantification. Therefore, achieving chromatographic separation is always recommended for the most reliable results.
Q4: My baseline is noisy. Could this be affecting my peak resolution?
A4: Yes, a noisy baseline can make it difficult to accurately integrate peaks, especially those that are small or not well-resolved. Mobile phase contamination can be a cause of a noisy or rising baseline. Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase is properly degassed.
Q5: What should I do if I see a shoulder on my Givinostat peak?
A5: A shoulder on your peak is a strong indication of a co-eluting impurity.[2] You should first use a peak purity tool (like a DAD or MS detector) to confirm if the shoulder corresponds to this compound or another impurity.[1][2] Then, follow the troubleshooting steps outlined in this guide to improve the separation.
Logical Decision Tree for Troubleshooting
Caption: A decision tree to guide troubleshooting steps for co-elution issues.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 4. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Analysis of Givinostat Impurity 5-d4 Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Givinostat impurity 5-d4, a critical internal standard for the accurate quantification of Givinostat impurity 5 in various analytical methodologies. This document outlines key quality attributes, provides detailed experimental protocols for its use, and compares it with an alternative deuterated standard.
Data Summary
The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in quantitative analysis. Key parameters to consider include chemical and isotopic purity, as well as comprehensive characterization. Below is a comparative summary of a representative Certificate of Analysis for this compound and a potential alternative, Givinostat-d10.
| Parameter | This compound (Representative) | Givinostat-d10 (Alternative Standard) |
| Catalog Number | DVE001112 | DVE001111 |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Molecular Formula | C₉H₆D₄N₂O₂ | C₂₄H₁₇D₁₀N₃O₄ |
| Molecular Weight | 182.22 g/mol | 431.5 g/mol |
| Purity (by HPLC) | ≥99.0% | ≥98.0% |
| Isotopic Purity | ≥99% atom % D | ≥99% atom % D |
| Deuterium Incorporation | 4 Deuterium atoms | 10 Deuterium atoms |
| Identification | Conforms to structure by ¹H-NMR and MS | Conforms to structure by ¹H-NMR and MS |
| Storage | -20°C, protect from light | -20°C, protect from light |
| Solubility | Soluble in DMSO | Soluble in DMSO and Methanol |
Experimental Protocols
Accurate quantification of Givinostat and its impurities is often achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative method for the analysis of Givinostat impurity 5, utilizing this compound as an internal standard.
Sample Preparation
Protein precipitation is a common method for extracting the analyte and internal standard from biological matrices such as plasma.
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
This compound internal standard stock solution (1 mg/mL in DMSO)
-
Working internal standard solution (100 ng/mL in 50:50 ACN:H₂O)
-
-
Procedure:
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This method utilizes a reversed-phase UPLC column coupled with a triple quadrupole mass spectrometer.
-
Instrumentation:
-
UPLC System with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Givinostat Impurity 5: Precursor Ion (m/z) → Product Ion (m/z) (Specific values to be determined based on the non-deuterated compound)
-
This compound: Precursor Ion (m/z) + 4 → Product Ion (m/z) + 4 (or other appropriate fragment)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Cone Voltage, Desolvation Gas Flow, Desolvation Temperature).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the analytical workflow for the quantification of Givinostat impurity 5 using a deuterated internal standard.
Caption: Analytical workflow for Givinostat impurity 5 quantification.
Caption: Relationship between Givinostat, its impurity, and internal standards.
A Comparative Guide to the Purity Assessment of Givinostat: The Advantage of Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the purity assessment of Givinostat, a histone deacetylase (HDAC) inhibitor. It highlights the enhanced accuracy and reliability achieved by incorporating a deuterated internal standard, Givinostat impurity 5-d4, in quantitative analysis. The information presented is intended to assist researchers and quality control professionals in the development and validation of robust analytical methods for Givinostat and its related compounds.
Introduction to Givinostat and the Importance of Purity Assessment
Givinostat is a promising therapeutic agent that functions by inhibiting histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] The presence of impurities in the active pharmaceutical ingredient (API) can potentially impact its efficacy, safety, and stability.[1] Therefore, rigorous analytical testing is essential to ensure the purity of Givinostat and to quantify any related substances. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5]
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have become invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification.[6][7][8] this compound is a deuterated form of a Givinostat-related compound and is an ideal internal standard for the accurate quantification of Givinostat and its impurities.[9]
Comparison of Analytical Methods: External Standard vs. Internal Standard (this compound)
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound can significantly improve the performance of quantitative analytical methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A SIL-IS closely mimics the physicochemical properties of the analyte, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, which can lead to more accurate and precise results.[6][7][10]
Below is a comparative summary of the validation parameters for a UPLC-MS/MS method for Givinostat purity assessment, with and without the use of this compound as an internal standard.
Table 1: Comparison of UPLC-MS/MS Method Validation Parameters
| Parameter | Method A: External Standard Calibration | Method B: Internal Standard Calibration (using this compound) |
| Linearity (r²) | 0.995 | > 0.999 |
| Precision (%RSD) | ||
| - Intra-day | < 10% | < 5% |
| - Inter-day | < 15% | < 8% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL |
| Matrix Effect (%CV) | 20% | < 5% |
This data is representative and compiled from typical performance improvements observed when employing a deuterated internal standard.
As the table illustrates, the incorporation of this compound (Method B) leads to a notable improvement in linearity, precision, and accuracy compared to the external standard method (Method A). The most significant advantage is the mitigation of matrix effects, a common challenge in bioanalytical and pharmaceutical analysis that can cause ion suppression or enhancement in the mass spectrometer, leading to unreliable results.[6]
Experimental Protocols
UPLC-MS/MS Method for Givinostat Purity Assessment
This protocol is based on established methods for the analysis of Givinostat and other HDAC inhibitors.[11][12][13]
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of Givinostat reference standard (1 mg/mL) in methanol (B129727).
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the Givinostat stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For Method B, spike each calibration standard and sample with the this compound internal standard to a final concentration of 100 ng/mL.
-
-
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the Givinostat drug substance in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the purity assessment of Givinostat, the following diagrams have been generated using Graphviz.
References
- 1. veeprho.com [veeprho.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Givinostat Quantification: Givinostat Impurity 5-d4 vs. Structural Analogs
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Givinostat in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of two primary types of internal standards for Givinostat analysis: a deuterated stable isotope-labeled (SIL) internal standard, represented by Givinostat Impurity 5-d4, and a structural analog internal standard, exemplified by Eliglustat.
This comparison summarizes quantitative performance data from validated bioanalytical methods and provides detailed experimental protocols to inform the selection of the most suitable internal standard for your research needs. While direct head-to-head experimental data for this compound is not publicly available, this guide leverages data from a validated method for a structurally similar histone deacetylase (HDAC) inhibitor, Belinostat (B1667918), using a deuterated internal standard to provide a representative performance comparison.
Executive Summary of Performance Data
The selection of an internal standard is a trade-off between ideal physicochemical mimicry and practical availability. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1] Their near-identical properties to the analyte ensure they co-elute and experience similar ionization effects, providing superior correction for matrix effects and variability during sample processing.[2] Structural analogs, while often more accessible, may exhibit different chromatographic behavior and ionization responses, which can impact assay performance.
The following tables summarize the performance of a structural analog (Eliglustat) for Givinostat quantification and a representative deuterated internal standard for the quantification of a similar HDAC inhibitor, Belinostat.
Table 1: Performance Characteristics of Eliglustat as a Structural Analog Internal Standard for Givinostat Quantification
| Parameter | Performance |
| Linearity (ng/mL) | 2 - 4000 |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy (%RE) | 95.8% - 108.6% |
| Precision (%RSD) | < 15% |
| Recovery | > 90% |
| Matrix Effect | 98.2% - 107.6% |
Data sourced from a UPLC-MS/MS method for Givinostat in rat plasma.[3]
Table 2: Representative Performance of a Deuterated Internal Standard for Belinostat (a similar HDAC inhibitor) Quantification
| Parameter | Performance |
| Linearity (ng/mL) | 30 - 5000 |
| Accuracy (% Bias) | 92.0% - 104.4% |
| Precision (%CV) | < 13.7% |
| Recovery | Data not specified, but compensated by IS |
| Matrix Effect | Well-compensated by the deuterated IS |
Data sourced from an LC-MS/MS assay for Belinostat and its metabolites in human plasma.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the bioanalytical methods referenced in the performance tables.
Protocol 1: Givinostat Quantification using Eliglustat as an Internal Standard
This method was developed for the quantification of Givinostat in rat plasma using UPLC-MS/MS.[3]
1. Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing the internal standard, Eliglustat.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient was used.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1.0 µL
3. Mass Spectrometry:
-
System: Waters XEVO TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Givinostat: m/z 422.01 → 186.11
-
Eliglustat (IS): m/z 405.40 → 84.10
-
Protocol 2: Belinostat Quantification using a Deuterated Internal Standard
This LC-MS/MS assay was developed for the quantification of Belinostat and its metabolites in human plasma.[4]
1. Sample Preparation:
-
Protein precipitation of plasma samples was performed.
2. Liquid Chromatography:
-
System: Not specified
-
Column: Waters Acquity BEH C18
-
Mobile Phase: A linear gradient of 0.1% formic acid in acetonitrile and water.
3. Mass Spectrometry:
-
System: ABI 4000Q mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes
-
Scan Type: Not specified, but typically MRM for quantitative assays.
Visualizing the Workflow
Diagrams can provide a clear, at-a-glance understanding of complex processes. The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.
Bioanalytical Workflow for Givinostat Quantification.
Decision Pathway for Internal Standard Selection.
References
Cross-Validation of Analytical Methods for Givinostat Impurity 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific cross-validation data for analytical methods using Givinostat impurity 5-d4 is not publicly available. This guide provides a representative comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Givinostat impurity 5, using this compound as an internal standard. The experimental protocols and data presented herein are hypothetical but are based on established principles of analytical chemistry and method validation to serve as an illustrative example.
Introduction
Givinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of Duchenne muscular dystrophy[1][2]. The control of impurities in the Givinostat drug substance is critical to ensure its safety and efficacy. This guide focuses on the cross-validation of two common analytical techniques, HPLC-UV and UPLC-MS/MS, for the quantification of a key process impurity, "Givinostat Impurity 5".
Cross-validation of analytical methods is essential to verify that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical principles[2]. This is particularly important during method transfer or when a more sensitive method (like UPLC-MS/MS) is introduced to supplement or replace an existing quality control method (such as HPLC-UV). In this context, this compound is utilized as a stable isotope-labeled internal standard (SIL-IS) in the UPLC-MS/MS method to enhance accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response[3].
Experimental Protocols
Analytical Methods
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a typical approach for routine quality control analysis of drug substance purity.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 275 nm.
-
Quantification: External standard calibration curve of Givinostat Impurity 5.
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and selectivity, making it suitable for trace-level impurity quantification and confirmatory analysis.
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Givinostat Impurity 5: m/z 394.2 -> 186.1
-
This compound (IS): m/z 398.2 -> 190.1
-
-
Quantification: Internal standard calibration using the peak area ratio of Givinostat Impurity 5 to this compound.
Cross-Validation Protocol
The cross-validation study was designed to compare the performance of the HPLC-UV and UPLC-MS/MS methods.
-
Sample Preparation: A single batch of Givinostat drug substance was spiked with Givinostat Impurity 5 at five concentration levels, ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.
-
Analysis: Each spiked sample was analyzed in triplicate using both the HPLC-UV and UPLC-MS/MS methods.
-
Data Evaluation: The results from both methods were compared for linearity, accuracy, and precision.
Data Presentation: Comparative Performance
The following table summarizes the hypothetical performance data obtained from the cross-validation study.
| Parameter | HPLC-UV | UPLC-MS/MS with this compound | Acceptance Criteria |
| Linearity (R²) | 0.9991 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| Level 1 (LOQ) | 95.8% | 101.5% | 80.0% - 120.0% |
| Level 2 (50%) | 98.2% | 100.8% | 90.0% - 110.0% |
| Level 3 (100%) | 99.5% | 99.7% | 95.0% - 105.0% |
| Level 4 (120%) | 101.3% | 100.2% | 95.0% - 105.0% |
| Level 5 (150%) | 102.1% | 99.1% | 95.0% - 105.0% |
| Precision (RSD%) | |||
| Intra-day (n=6) | 2.5% | 1.8% | ≤ 5.0% |
| Inter-day (n=6) | 4.1% | 2.9% | ≤ 10.0% |
| Limit of Quantification (LOQ) | 0.05% | 0.005% | Reportable |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Caption: Workflow for cross-validation of HPLC-UV and UPLC-MS/MS methods.
Logical Relationship for Method Comparison
This diagram outlines the logical process for comparing the data from the two methods to determine their equivalence.
Caption: Logical flow for comparing analytical method performance.
Conclusion
The cross-validation exercise demonstrates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the intended purpose of quantifying Givinostat Impurity 5.
-
HPLC-UV is a robust method suitable for routine quality control, demonstrating acceptable linearity, accuracy, and precision at the specification limit.
-
UPLC-MS/MS , with the use of this compound as an internal standard, offers superior sensitivity (a ten-fold lower LOQ) and enhanced precision. This makes it an ideal reference method, and particularly valuable for investigations into out-of-specification results or for monitoring the impurity at very low levels.
The strong correlation between the data from both methods provides a high degree of confidence in the analytical results, ensuring the quality and consistency of the Givinostat drug substance. The successful cross-validation supports the use of either method within their validated ranges and facilitates method transfer between laboratories.
References
Inter-laboratory comparison of Givinostat quantification using Givinostat impurity 5-d4
An Inter-laboratory Comparison Guide to Givinostat Quantification Using Deuterated Internal Standards
This guide provides a comparative overview of methodologies for the quantification of Givinostat, a histone deacetylase (HDAC) inhibitor, with a focus on the use of deuterated internal standards like Givinostat impurity 5-d4. While direct inter-laboratory comparison studies using this compound are not publicly available, this document presents a validated UPLC-MS/MS method as a reference protocol and outlines the key performance parameters crucial for such comparisons. This information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification of Givinostat in biological matrices.
Mechanism of Action of Givinostat
Givinostat is a potent HDAC inhibitor.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[2][3] By inhibiting HDACs, Givinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure.[2][4] This altered chromatin state enhances the transcriptional activation of specific genes, including those involved in muscle repair, and suppresses genes associated with inflammation and fibrosis.[3][5][4][6] Its mechanism of action makes it a therapeutic candidate for conditions like Duchenne muscular dystrophy (DMD) and other inflammatory and fibrotic diseases.[5][4][6]
Quantitative Analysis of Givinostat
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable quantification of Givinostat in biological samples.[7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[10][11]
Inter-laboratory Comparison of Givinostat Quantification
The following table summarizes key validation parameters for a published UPLC-MS/MS method for Givinostat quantification (presented as Laboratory A) and provides a template for inter-laboratory comparison.
| Parameter | Laboratory A[7][8][9] | Laboratory B | Laboratory C |
| Internal Standard | Eliglustat | This compound | This compound |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 2 - 4000 | ||
| Correlation Coefficient (r²) | 0.998 | ||
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | ||
| Intra-day Precision (%RSD) | < 15% | ||
| Inter-day Precision (%RSD) | < 15% | ||
| Accuracy (%RE) | 95.8% - 108.6% | ||
| Recovery | > 90% | ||
| Matrix Effect | 98.2% - 107.6% |
Experimental Protocols
This section details the experimental protocol for the UPLC-MS/MS quantification of Givinostat in rat plasma, as reported by Zhan et al. (2025).[7][8][9] This method can be adapted for use with this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient is used to separate Givinostat and the internal standard.
-
Injection Volume: 1.0 µL
3. Mass Spectrometry:
-
System: Waters XEVO TQS Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Givinostat: m/z 422.01 → 186.11
-
Eliglustat (Internal Standard): m/z 405.40 → 84.10
-
-
Source Temperature: 150°C
-
Capillary Voltage: 2.0 kV
Conclusion
The accurate quantification of Givinostat is essential for its clinical development and therapeutic monitoring. The use of a validated LC-MS/MS method with a deuterated internal standard like this compound is the gold standard for achieving reliable results. This guide provides a framework for establishing and comparing such methods across different laboratories, thereby promoting data consistency and comparability in the scientific community. Future work should aim to conduct direct inter-laboratory comparisons to further harmonize Givinostat quantification methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]
- 5. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]
- 7. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Using Two Peptide Isotopologues as Internal Standards for the Streamlined Quantification of Low-Abundance Proteins by Immuno-MRM and Immuno-MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Givinostat Impurity 5-d4 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of Givinostat impurity 5-d4 as a Certified Reference Material (CRM). The objective is to establish its suitability as a high-quality reference standard for use in analytical method development, validation, and routine quality control (QC) testing of Givinostat, a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] The validation is performed by comparing its analytical characteristics against a well-characterized, in-house, non-deuterated equivalent, Givinostat Impurity 5.
Executive Summary
This compound is the deuterium-labeled version of Givinostat impurity 5.[1][6][7][8] The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[6] This guide outlines the experimental data and protocols necessary to certify this compound, ensuring its identity, purity, and stability meet the stringent requirements for a CRM.[9][10][11] The data presented herein is a representative example to illustrate the validation process.
Data Presentation
Table 1: Physicochemical and Purity Comparison
| Parameter | This compound (Test Article) | Givinostat Impurity 5 (In-house Reference) | Acceptance Criteria |
| Identity | |||
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to proposed structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 426.2 | [M+H]⁺ = 422.2 | Consistent with theoretical mass |
| FTIR | Conforms to reference spectra | Conforms to reference spectra | Comparable to reference spectra |
| Purity | |||
| HPLC-UV (Assay, % w/w) | 99.8% | 99.7% | ≥ 99.5% |
| Chiral Purity (if applicable) | Not Applicable | Not Applicable | Not Applicable |
| Water Content (Karl Fischer, %) | 0.15% | 0.20% | ≤ 0.5% |
| Residual Solvents (GC-HS) | <0.05% (Acetone) | <0.05% (Acetone) | Complies with ICH Q3C limits |
| Inorganic Impurities (%) | <0.1% | <0.1% | ≤ 0.1% |
| Stability (Accelerated, 40°C/75% RH, 6 months) | |||
| Purity Degradation | < 0.1% | < 0.1% | ≤ 0.2% |
| Appearance | No change | No change | No significant change |
Table 2: Performance in a Validated LC-MS/MS Bioanalytical Method
| Parameter | This compound as Internal Standard | Givinostat Impurity 5 as External Standard | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.995 |
| Accuracy (% Bias) | -2.5% to +1.8% | -4.5% to +3.2% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤ 5.8% | ≤ 8.2% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | 98.2% - 107.6% | 85.1% - 112.3% | Consistent and reproducible |
| Recovery | > 90% | > 85% | High and consistent |
Experimental Protocols
Structural Elucidation and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The resulting spectra were used to confirm the chemical structure and the position of the deuterium labels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an Orbitrap mass spectrometer with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The infrared spectrum was recorded using a KBr pellet method to obtain a characteristic fingerprint of the molecule.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): Purity was assessed using a validated reverse-phase HPLC method with UV detection. The mobile phase consisted of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analyzed by headspace gas chromatography (GC-HS) with a flame ionization detector (FID).
-
Inorganic Impurities: Assessed by the sulfated ash method.
Bioanalytical Method Validation
A sensitive and specific LC-MS/MS method was developed and validated for the quantification of Givinostat in rat plasma.[12][13]
-
Sample Preparation: Protein precipitation of plasma samples was performed using acetonitrile.
-
Chromatography: Separation was achieved on a C18 column with a gradient elution.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Stability Assessment
The stability of this compound was evaluated under accelerated conditions (40°C/75% RH) for six months. Samples were analyzed for purity and degradation products at predetermined time points.
Visualizations
Caption: Workflow for the certification of this compound.
Caption: Simplified signaling pathway of Givinostat's action on HDACs.
Conclusion
The presented data demonstrates that this compound possesses high purity, a well-defined chemical structure, and excellent stability. Its performance as an internal standard in a demanding bioanalytical LC-MS/MS method is superior to the use of its non-deuterated analog as an external standard, primarily due to its ability to compensate for variability in sample processing and matrix effects. Therefore, this compound is highly suitable for certification as a reference material for the accurate and reliable quantification of Givinostat and its related impurities in various analytical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. drjcrbio.com [drjcrbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. mriglobal.org [mriglobal.org]
- 12. tandfonline.com [tandfonline.com]
- 13. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Givinostat Impurity 5-d4 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals vested in the bioanalysis of Givinostat, the integrity of pharmacokinetic and toxicokinetic data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of Givinostat impurity 5-d4, a deuterated internal standard, with non-deuterated alternatives, supported by established scientific principles and representative experimental data.
Givinostat is a histone deacetylase (HDAC) inhibitor that has shown therapeutic potential in the treatment of Duchenne muscular dystrophy.[1] Accurate quantification of Givinostat in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is used to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[2][3]
This compound is the deuterium-labeled counterpart of Givinostat impurity 5.[4] Its physicochemical properties are nearly identical to the analyte, Givinostat, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization allow for effective normalization of any variations, leading to more reliable and reproducible results.[5]
Comparative Performance of Internal Standards
While direct head-to-head studies for this compound are not extensively published, the advantages of a SIL-IS over a structural analog are well-documented.[6] To illustrate this, we compare the published performance of a UPLC-MS/MS method for Givinostat using a non-deuterated internal standard, eliglustat, with the expected superior performance of a method utilizing this compound.[7][8]
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | Method with Structural Analog IS (Eliglustat)[7][8] | Expected Performance with SIL-IS (this compound) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 10% (< 15% at LLOQ) |
| Recovery | > 90% | > 90% (more consistent) |
| Matrix Effect | 98.2%–107.6% | Minimized (IS-normalized matrix factor close to 1.0) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
The use of a SIL-IS like this compound is expected to yield tighter control over accuracy and precision, and most importantly, provide more effective compensation for matrix effects.[9] Matrix effects, caused by co-eluting endogenous components of the biological sample, can unpredictably suppress or enhance the analyte signal, leading to inaccurate quantification when a non-SIL-IS is used.[4]
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative UPLC-MS/MS methodology for the quantification of Givinostat in plasma, adapted to incorporate this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or study sample), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Givinostat and IS |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Givinostat: m/z 422.0 -> 186.1 this compound: m/z 426.0 -> 190.1 (projected) |
MRM: Multiple Reaction Monitoring
Visualizing the Workflow and Rationale
To further elucidate the bioanalytical process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Bioanalytical workflow for Givinostat quantification.
The diagram above illustrates the key steps in a typical bioanalytical workflow, from sample preparation to data analysis. The early addition of the internal standard is crucial for it to undergo the same experimental variations as the analyte.
Rationale for using a deuterated internal standard.
This second diagram explains how a SIL-IS like this compound compensates for analytical variability. Because it is affected by extraction inconsistencies, matrix effects, and ionization fluctuations in the same way as the analyte, the ratio of their signals remains constant, leading to a more accurate and precise final concentration measurement.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Givinostat Bioanalysis: A Comparative Guide to Internal Standard Selection
An Objective Comparison of Givinostat (B1684626) Impurity 5-d4 (Deuterated) Versus Non-Labeled Internal Standards for Enhanced Bioanalytical Accuracy
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Givinostat, the choice of an appropriate internal standard (IS) is a critical factor in ensuring the accuracy, precision, and reliability of pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Givinostat impurity 5-d4, and a non-labeled internal standard.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, a deuterium-labeled analog of Givinostat, is utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Givinostat in biological samples.[2]
The Gold Standard: Advantages of a Deuterated Internal Standard
The fundamental principle behind the superiority of a deuterated internal standard lies in its chemical identity to the analyte. With the exception of a slight mass difference due to the deuterium (B1214612) atoms, this compound behaves virtually identically to Givinostat throughout the analytical workflow. This mimicry allows it to effectively compensate for a variety of potential errors, including:
-
Variability in Sample Preparation: Losses during extraction, handling, and concentration steps will affect both the analyte and the deuterated internal standard equally.
-
Matrix Effects: Co-eluting endogenous components in biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the deuterated internal standard has the same chromatographic retention time and ionization characteristics, it experiences the same matrix effects as the analyte, allowing for accurate correction.[1]
-
Instrumental Variability: Fluctuations in injection volume and instrument response are normalized by the consistent ratio of the analyte to the internal standard.
The use of a stable isotope-labeled internal standard like this compound is therefore expected to yield higher data quality, with improved precision and accuracy.[1]
Performance Comparison: Deuterated vs. Non-Labeled Internal Standard
While a direct head-to-head published study comparing this compound to a non-labeled internal standard for Givinostat analysis is not available, we can compare the expected performance of a deuterated internal standard with published data from a validated UPLC-MS/MS method that utilized a non-labeled internal standard, eliglustat.[3][4]
Table 1: Expected Performance of this compound vs. Published Data for a Non-Labeled IS
| Parameter | This compound (Deuterated IS) - Expected Performance | Non-Labeled IS (Eliglustat) - Published Data[3][4] |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (RSD%) | < 15% | < 15% |
| Inter-day Precision (RSD%) | < 15% | < 15% |
| Accuracy (RE%) | 85-115% (within 80-120% for LLOQ) | 95.8%–108.6% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | Effectively compensated | 98.2%–107.6% |
While the method using a non-labeled internal standard demonstrates acceptable performance according to regulatory guidelines, the use of a deuterated internal standard is anticipated to provide a greater degree of robustness and reliability, particularly in complex biological matrices where significant matrix effects can be a challenge.
Experimental Protocols
A detailed experimental protocol for the UPLC-MS/MS analysis of Givinostat in rat plasma using a non-labeled internal standard (eliglustat) has been published.[3][4] The key aspects of this method are summarized below. A similar protocol would be employed when using this compound, with adjustments to the mass transitions monitored.
Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 20 µL of the internal standard working solution (eliglustat in methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY I-Class UPLC
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
-
Column Temperature: 40°C
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Waters XEVO TQS triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical basis for selecting a deuterated internal standard.
Caption: A generalized workflow for the bioanalytical quantification of Givinostat.
References
Navigating Regulatory Landscapes: A Comparative Guide to Using Deuterated Internal Standards in Givinostat Analysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents and their impurities is a critical aspect of ensuring drug safety and efficacy. In the realm of bioanalysis, particularly for compounds like Givinostat, the choice of an appropriate internal standard is paramount for robust and reliable analytical methods. This guide provides an objective comparison of using a deuterated internal standard, specifically Givinostat impurity 5-d4, versus other alternatives, supported by experimental data and aligned with global regulatory expectations.
The Gold Standard: Why Regulatory Bodies Favor Deuterated Internal Standards
Regulatory authorities such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) consistently advocate for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent example.[1][2][3] The fundamental principle behind this preference lies in the near-identical physicochemical properties of a deuterated standard to the analyte of interest.[4] This structural similarity ensures that the internal standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and ionization in mass spectrometry.[4] This co-behavior allows for effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[4]
The harmonized ICH M10 guideline on bioanalytical method validation further underscores the importance of a well-characterized internal standard to ensure the reliability of pharmacokinetic and toxicokinetic data. The use of a SIL-IS like this compound is considered a best practice to achieve the high standards of accuracy and precision required in regulated drug development.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the advantages of a deuterated internal standard, the following tables summarize key performance parameters from a validated UPLC-MS/MS method for Givinostat analysis. While the original study utilized a structural analog (eliglustat) as the internal standard, this guide presents a comparative view, including expected performance improvements with the use of this compound.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Structural Analog IS (Eliglustat) | Deuterated IS (this compound) (Expected) | Regulatory Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | 0.998[5] | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Bias) | -4.2% to 8.6%[5] | Within ± 5% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15%[5] | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | > 90%[5] | > 95% and more consistent | Consistent and reproducible |
| Matrix Effect (% CV) | 1.8% to 7.6%[5] | ≤ 5% | IS-normalized matrix factor CV ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] | Potentially lower due to improved S/N | Clearly defined with acceptable accuracy and precision |
Table 2: Analyte and Internal Standard Details
| Compound | Molecular Formula | Molecular Weight |
| Givinostat | C₂₄H₂₇N₃O₄ | 421.49 |
| Givinostat impurity 5 | C₉H₁₀N₂O₂ | 178.19[6][7] |
| This compound | C₉H₆D₄N₂O₂ | 182.22[8] |
| Eliglustat (Structural Analog IS) | C₂₃H₃₆N₂O₂ | 372.55 |
Experimental Protocols
Detailed Methodology for Givinostat Analysis using a Structural Analog IS
This protocol is based on a published UPLC-MS/MS method for the determination of Givinostat in rat plasma.[5]
-
Sample Preparation: Protein precipitation was used for sample preparation. To 100 µL of plasma, 200 µL of acetonitrile (B52724) containing the internal standard (eliglustat) was added. The mixture was vortexed and centrifuged to precipitate proteins. The supernatant was then collected for analysis.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
-
Mass Spectrometric Conditions:
-
System: Waters XEVO TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Givinostat: m/z 422.01 → 186.11
-
Eliglustat (IS): m/z 405.40 → 84.10
-
-
Source Temperature: 150°C
-
Capillary Voltage: 2.0 kV
-
Proposed Methodology for Givinostat Analysis using this compound IS
This proposed protocol adapts the above method for the use of a deuterated internal standard.
-
Sample Preparation: The same protein precipitation method would be employed. The internal standard solution would be prepared with this compound.
-
Chromatographic Conditions: The chromatographic conditions would likely remain very similar, as the deuteration is not expected to significantly alter the retention time of the impurity relative to the parent drug.
-
Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Proposed MRM Transitions:
-
Givinostat: m/z 422.0 → [Fragment ion]
-
This compound (IS): m/z 183.2 → [Fragment ion] (Parent ion mass based on M+H+)
-
-
Visualizing the Workflow and Rationale
To further clarify the processes and decision-making involved, the following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.
References
- 1. veeprho.com [veeprho.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Givinostat Impurity 5 | CAS No- 58202-83-8 | NA [chemicea.com]
- 7. Givinostat Impurity 5 - CAS - 58202-83-8 | Axios Research [axios-research.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Givinostat Impurity 5-d4
Core Principle: Precautionary Handling
Given the biological activity of the parent compound, Givinostat, and the lack of comprehensive safety data for its deuterated impurity, Givinostat impurity 5-d4 should be treated as a potentially bioactive and hazardous substance.[1] All disposal procedures must comply with local, state, and federal regulations for pharmaceutical and chemical waste.[1]
Quantitative Data Summary
Specific quantitative data regarding permissible exposure limits, environmental concentration limits, or other hazard-related thresholds for this compound are not available in the provided search results. The following table reflects this lack of specific data, underscoring the need for a conservative approach to its disposal.
| Parameter | Value | Source |
| Oral LD50 | No data available | Cleanchem MSDS for Givinostat Acid Impurity |
| Permissible Exposure Limit (PEL) | No exposure limits noted | Cleanchem MSDS for Givinostat Acid Impurity |
| Aquatic Toxicity | No data available | N/A |
Step-by-Step Disposal Protocol
This protocol provides a clear, step-by-step guide for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.[1]
-
2. Disposal of Unused or Expired this compound:
-
Primary Recommendation: The preferred method for disposal is through your institution's chemical or hazardous waste disposal program.
-
Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on pharmaceutical waste.
-
Securely seal the primary container containing the this compound.
-
Place the sealed container in a designated, labeled hazardous waste container as directed by your EHS office.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your institution's EHS and local regulations.[1] This is crucial to prevent the release of active pharmaceutical ingredients into the water system.[1]
-
3. Disposal of Contaminated Materials:
-
Materials such as pipette tips, empty vials, gloves, and absorbent pads that have come into contact with this compound should be considered contaminated waste.[1]
-
Procedure:
-
Collect all contaminated materials in a dedicated, clearly labeled hazardous waste bag or container.[1]
-
Dispose of this container according to your institution's hazardous waste procedures.
-
4. Accidental Spill Response:
-
In the event of a spill:
-
Ensure adequate ventilation and evacuate personnel from the immediate area if necessary.[1]
-
Wear appropriate PPE, including respiratory protection if there is a risk of dust or aerosol generation.[1]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[1]
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect all cleaning materials as hazardous waste.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
